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1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid Documentation Hub

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  • Product: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid
  • CAS: 1951444-53-3

Core Science & Biosynthesis

Foundational

chemical properties of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

This technical guide provides an in-depth analysis of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid (CAS 1951444-53-3).[1][2][3] While often conflated with the dihydropyridine intermediates used in the synthesis of F...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid (CAS 1951444-53-3).[1][2][3]

While often conflated with the dihydropyridine intermediates used in the synthesis of Factor Xa inhibitors (like Apixaban), this compound represents the fully aromatic pyridine variant.[2][3] It serves primarily as a critical impurity standard for monitoring oxidative degradation in drug substances and as a bifunctional scaffold for novel peptidomimetic design.[2]

[1][2][3]

Part 1: Molecular Architecture & Physicochemical Profile[1][3]

Structural Identity

The molecule features a central 2-pyridone core (tautomeric with 2-hydroxypyridine) substituted at the N1 position with a 4-aminophenyl group and at the C3 position with a carboxylic acid .[1][2][3]

  • CAS Number: 1951444-53-3[2][3]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 230.22 g/mol [2][3]

  • IUPAC Name: 1-(4-aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1][2][3]

Electronic & Solubility Properties

The compound exhibits complex amphoteric behavior due to three ionizable groups:

  • Carboxylic Acid (C3): Acidic (

    
    ).[2][3]
    
  • Aniline Nitrogen (N1'): Weakly basic (

    
    ).[2][3]
    
  • Pyridone Oxygen: Very weakly basic; the amide-like resonance reduces basicity.[2][3]

Solubility Profile: The molecule shows poor solubility in water at neutral pH due to potential zwitterionic stacking (intermolecular salt formation between


 and 

).[2]
  • High Solubility: DMSO, DMF, DMAc (Polar Aprotic).[2][3]

  • Moderate Solubility: Methanol, Ethanol (often requires heating or acidic/basic modification).[2][3]

  • Low Solubility: Water (neutral), Dichloromethane, Hexanes.[2][3]

Table 1: Predicted Physicochemical Parameters

ParameterValue (Predicted)Significance
LogP 0.8 - 1.2Moderate lipophilicity; likely membrane permeable.[1][2][3]
PSA (Polar Surface Area) ~85 ŲGood oral bioavailability potential (<140 Ų).[2][3]
H-Bond Donors 2 (COOH, NH2)Critical for crystal packing and receptor binding.[2][3]
H-Bond Acceptors 4Interactions with solvent/enzymes.[1][2][3]
Rotatable Bonds 2Rigid core; limited conformational flexibility.[2][3]

Part 2: Synthetic Utility & Reaction Kinetics[1][2][3]

This compound is synthesized via two primary pathways: De Novo Construction (for scaffold generation) and Oxidative Degradation (relevant to impurity profiling).[2][3]

Pathway A: Copper-Catalyzed Ullmann Coupling (De Novo)

The most robust synthetic route involves the N-arylation of 2-hydroxynicotinic acid (or its ester) with 4-iodoaniline.[1][2][3] This reaction typically requires a copper catalyst/ligand system to overcome the poor nucleophilicity of the pyridone nitrogen.[2]

Mechanism:

  • Coordination: Cu(I) coordinates with the pyridone nitrogen and the ligand (e.g., diamine or amino acid).[2][3]

  • Oxidative Addition: The aryl iodide adds to the Cu center.[2][3]

  • Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.[2][3]

Pathway B: Oxidative Aromatization (Impurity Formation)

In the context of Apixaban synthesis, dihydropyridine intermediates are susceptible to oxidation.[2][3] Exposure to air, high temperatures, or metal contaminants can drive the dehydrogenation of the dihydropyridine ring to the fully aromatic pyridine—yielding this compound.[2][3]

DOT Diagram: Synthetic & Degradation Pathways

SynthesisPathways Nicotinic 2-Hydroxynicotinic Acid Target 1-(4-Aminophenyl)-2-oxopyridine- 3-carboxylic acid (Target Molecule) Nicotinic->Target CuI, K2CO3, DMSO (Ullmann Coupling) Iodoaniline 4-Iodoaniline Iodoaniline->Target DHP 1-(4-aminophenyl)- 5,6-dihydropyridin-2(1H)-one DHP->Target Oxidation (-2H) (Air/Metal Impurity)

Caption: Figure 1. Dual origin pathways: Green arrows denote controlled chemical synthesis; Red dashed arrow denotes uncontrolled oxidative degradation from dihydropyridine precursors.[2][3]

Part 3: Critical Impurity Profiling & Analytical Methods[1][2][3]

For drug development professionals, distinguishing this aromatic impurity from the active dihydropyridine intermediate is crucial.[2]

UV-Vis Spectral Differentiation[1][2][3]
  • Dihydropyridines: Typically show absorption maxima (

    
    ) around 250-280 nm with lower extinction coefficients.[2][3]
    
  • Aromatic Pyridones (Target): Exhibit a bathochromic shift (red shift) and distinct bands around 300-320 nm due to extended conjugation across the fully aromatic ring and the N-phenyl system.[2][3]

HPLC Method Development

To separate this impurity, a reverse-phase method with pH control is required to suppress ionization of the carboxylic acid.[2][3]

Table 2: Recommended HPLC Parameters

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18)Standard hydrophobic retention.[1][2][3]
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains pH ~2.0 to keep COOH protonated (neutral) for better retention.[2][3]
Mobile Phase B AcetonitrileStrong eluent for aromatic compounds.[2][3]
Gradient 5% to 60% B over 20 minSeparates polar aniline precursors from the target.[2][3]
Detection UV @ 305 nmSpecificity for the aromatic pyridone chromophore.[2][3]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Ullmann Coupling

This protocol is designed for the preparation of analytical standards.[2][3]

Materials:

  • 2-Hydroxynicotinic acid (1.0 eq)[1][2][3]

  • 4-Iodoaniline (1.1 eq)[2][3]

  • Copper(I) Iodide (CuI) (0.1 eq)[2][3]

  • Potassium Carbonate (

    
    ) (2.0 eq)[2][3]
    
  • L-Proline (0.2 eq) - Ligand for Cu catalysis[2][3]

  • DMSO (Solvent)[2][3]

Step-by-Step Methodology:

  • Charging: In a dry reaction vessel equipped with a magnetic stirrer and nitrogen inlet, charge 2-hydroxynicotinic acid, 4-iodoaniline, CuI, L-Proline, and

    
    .
    
  • Solvation: Add DMSO (10 volumes relative to acid mass). Degas the solution by bubbling nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC until the nicotinic acid is consumed.[2][3]

  • Work-up: Cool to room temperature. Dilute with water (30 volumes).

  • Acidification: Slowly adjust pH to 3.0–4.0 using 1N HCl. The product will precipitate as an off-white to beige solid.[1][2]

  • Purification: Filter the solid. Wash with water followed by cold ethanol.[2][3] Recrystallize from DMF/Water if high purity (>99%) is required.[2]

Protocol 4.2: Stability Stress Testing (Oxidation Study)

To validate the stability of dihydropyridine intermediates against aromatization.[2][3]

  • Dissolve the dihydropyridine precursor in Methanol/Water (50:50).[2][3]

  • Add 0.1 eq of

    
     (Copper Acetate) or expose to air bubbling.[2][3]
    
  • Stir at 40°C for 24 hours.

  • Analyze via HPLC (Table 2 method) to quantify the formation of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid .

Part 5: References

  • BLD Pharm. (2024).[2][3] Product Datasheet: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid (CAS 1951444-53-3).[1][2][3] Retrieved from

  • Pinto, D. J. P., et al. (2007).[2][3] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[2][3] Journal of Medicinal Chemistry, 50(22), 5339–5356.[2][3] (Contextual grounding for Factor Xa inhibitor scaffolds).

  • Jiang, J., & Ji, Y. (2013).[2][3] "Synthesis of Apixaban."[2][3][4] Synthetic Communications, 43(1), 72-79.[2][3] (Describes the dihydropyridine precursors and oxidation risks).

  • Organic Syntheses. (1931).[2][3][5] "p-Iodoaniline."[1][2][3] Org.[2][3][4][5] Synth., 11, 62. Retrieved from (Standard preparation for the coupling partner).[2][3]

  • PubChem. (2025).[2][3] Compound Summary: 2-Hydroxynicotinic acid.[2][3] Retrieved from [2][3]

Sources

Exploratory

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of Apixaban

Introduction: The Strategic Synthesis of a Leading Anticoagulant Apixaban, marketed as Eliquis®, is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of a Leading Anticoagulant

Apixaban, marketed as Eliquis®, is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its role in preventing and treating thromboembolic disorders has made it a cornerstone of modern anticoagulant therapy.[2] The commercial success of such a molecule is intrinsically linked to a robust, scalable, and economically viable manufacturing process. The intricate molecular architecture of Apixaban necessitates a multi-step synthesis, where the purity and characterization of each intermediate are paramount to the quality and efficacy of the final Active Pharmaceutical Ingredient (API).[3]

This technical guide provides a detailed examination of the key intermediates in a widely adopted and cost-effective synthetic route for Apixaban. Moving beyond a simple procedural outline, this document elucidates the causal chemistry behind the chosen pathway, focusing on the structural and analytical characterization of each pivotal compound. We will explore a synthesis strategy that begins with the readily available starting material, p-nitroaniline, a choice driven by economic and scalability advantages over earlier generation syntheses that relied on more expensive reagents like iodoaniline.[4]

The p-Nitroaniline Pathway: A Cost-Effective and Scalable Route

The selection of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision, balancing yield, purity, safety, and cost. The pathway commencing with p-nitroaniline has emerged as a preferred strategy due to its avoidance of expensive starting materials and catalysts associated with earlier methods, such as those involving Ullmann coupling reactions with iodo-derivatives.[4] This route provides a reliable and scalable platform for producing Apixaban of high purity.

The logical progression of this synthesis is visualized below, outlining the transformation from the simple starting material to the complex final API through a series of well-defined intermediates.

G pNitro p-Nitroaniline Int1 Intermediate 1 (Nitro Compound) CAS: 503615-03-0 pNitro->Int1 Cyclization w/ 5-chlorovaleryl chloride Int2 Intermediate 2 (Amino Compound) CAS: 1267610-26-3 Int1->Int2 Nitro Group Reduction Int3 Intermediate 3 (Valerolactam Adduct) CAS: 545445-44-1 Int2->Int3 Amidation & Cyclization w/ 5-chlorovaleryl chloride Int4 Intermediate 4 (Apixaban Ethyl Ester) CAS: 503614-91-3 Int3->Int4 [3+2] Cycloaddition Apixaban Apixaban (Final API) CAS: 503612-47-3 Int4->Apixaban Final Amidation (Ammonolysis)

Caption: Synthetic pathway of Apixaban starting from p-nitroaniline.

Core Intermediates: Structural Formula and Molecular Weight

A precise understanding of each intermediate's structure and properties is fundamental for process control and quality assurance. This section details the core intermediates of the p-nitroaniline pathway.

Intermediate 1: 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone

This intermediate is the foundational scaffold, constructed from the initial cyclization reactions involving p-nitroaniline. The introduction of the nitro group is a strategic choice, as it serves as a precursor to the crucial amino group needed for subsequent coupling reactions.

G Intermediate 1 Structure cluster_0 a O2N-c1ccc(N2C(=O)C(N3CCOCC3)=CCC2)cc1

Caption: Structural representation of Intermediate 1.

  • CAS Number: 503615-03-0[5]

  • Molecular Formula: C₁₅H₁₇N₃O₄[5]

  • Molecular Weight: 303.31 g/mol [5]

Intermediate 2: 1-(4-Aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one

The conversion of the nitro group of Intermediate 1 into an amine is a critical transformation. This is typically achieved through standard reduction methods, for example, using sodium sulfide or catalytic hydrogenation.[6] This amino functional group is now activated for the next synthetic step.

G Intermediate 2 Structure cluster_0 a H2N-c1ccc(N2C(=O)C(N3CCOCC3)=CCC2)cc1

Caption: Structural representation of Intermediate 2.

  • CAS Number: 1267610-26-3[7][8]

  • Molecular Formula: C₁₅H₁₉N₃O₂[7][8]

  • Molecular Weight: 273.33 g/mol [5][8]

Intermediate 3: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

This intermediate is formed by the reaction of the amino group of Intermediate 2 with a reagent like 5-chlorovaleryl chloride, leading to the formation of the second lactam ring.[9] This step builds a significant portion of the final Apixaban structure.

G Intermediate 3 Structure cluster_0 a O=C1CCCCN1c2ccc(N3C(=O)C(N4CCOCC4)=CCC3)cc2 G Intermediate 4 Structure cluster_0 a CCOC(=O)c1nn(-c2ccc(OC)cc2)c2c1CCN(c1ccc(N3CCCCC3=O)cc1)C2=O

Caption: Structural representation of Intermediate 4.

  • CAS Number: 503614-91-3

  • Molecular Formula: C₂₇H₂₈N₄O₅

  • Molecular Weight: 488.54 g/mol

Data Summary

The molecular properties of the key intermediates and the final Apixaban API are summarized in the table below for direct comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Intermediate 1503615-03-0C₁₅H₁₇N₃O₄303.31 [5]
Intermediate 21267610-26-3C₁₅H₁₉N₃O₂273.33 [8]
Intermediate 3545445-44-1C₂₀H₂₅N₃O₃355.43
Intermediate 4503614-91-3C₂₇H₂₈N₄O₅488.54
Apixaban 503612-47-3 C₂₅H₂₅N₅O₄ 459.50

Experimental Protocols: Characterization and Quality Control

The integrity of the final API is contingent upon a rigorous analytical control strategy for each intermediate. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Representative HPLC Method for In-Process Control

The objective of an in-process control HPLC method is to confirm the identity and purity of the intermediates, ensuring the reaction has proceeded to completion and that impurities are below specified thresholds.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Intermediate in Diluent (e.g., Acetonitrile/Water) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject 10 µL onto HPLC System Filter->Inject Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Inject->Column Detection UV Detector at 280 nm Column->Detection MobilePhase Gradient Elution: A: Phosphate Buffer B: Acetonitrile/Methanol Analyze Integrate Peaks & Calculate Purity (%) Detection->Analyze

Caption: General experimental workflow for HPLC analysis of Apixaban intermediates.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M potassium dihydrogen phosphate buffer. Adjust pH to 4.5 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane. [10] * Mobile Phase B: HPLC-grade acetonitrile or methanol. [10][11]2. Standard/Sample Preparation: Accurately weigh and dissolve the intermediate standard or sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [11] * Flow Rate: 1.0 mL/min. [10] * Column Temperature: Maintained at 30-35 °C. [12] * Detection: UV detection at a wavelength of 280 nm, where Apixaban and its intermediates show good absorbance. [11] * Injection Volume: 10 µL. [10] * Gradient Program: A gradient elution is typically employed to resolve the starting materials, intermediates, and any potential by-products within a reasonable run time.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., checking for consistent retention times, peak area, and theoretical plates).

  • Data Analysis: The purity of the intermediate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices: A C18 column is chosen for its versatility in retaining and separating the moderately polar intermediates of the Apixaban synthesis. Gradient elution is necessary because the polarity of the molecules changes significantly from one intermediate to the next. A phosphate buffer is used to maintain a consistent pH, which is crucial for achieving reproducible retention times for any ionizable species.

Structural Verification by NMR Spectroscopy

While HPLC confirms purity, NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of each intermediate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube. [13]2. Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts (δ), integration values (proton count), and coupling patterns (J-coupling) to confirm the presence and connectivity of all protons in the molecule.

    • ¹³C NMR: Analyze the chemical shifts of each carbon atom to confirm the carbon skeleton of the intermediate.

    • 2D NMR (Optional): Techniques like COSY and HSQC can be employed if further structural elucidation is needed to resolve complex spin systems or confirm assignments.

Causality Behind Choices: The choice of solvent (CDCl₃ or DMSO-d₆) depends on the solubility of the specific intermediate. DMSO-d₆ is often preferred for more polar compounds that may have limited solubility in CDCl₃. High-field spectrometers are used to achieve better signal dispersion, which is critical for resolving the complex proton signals in these multi-ring structures.

The Final Transformation: From Ester to Amide

The final step in the synthesis is the conversion of the Apixaban Ethyl Ester (Intermediate 4) into Apixaban. This is an ammonolysis reaction where the ethyl ester is treated with a source of ammonia. [14]This step is critical as it directly forms the final API, and its efficiency impacts the overall yield and purity profile of the drug substance. The reaction is often carried out at elevated temperatures in a solvent like propylene glycol, which has been shown to facilitate the reaction and control the polymorphic form of the final product.

Conclusion

The synthesis of Apixaban via the p-nitroaniline pathway represents a refined, efficient, and economically sound approach to pharmaceutical manufacturing. A deep understanding of the molecular weight, structural formula, and analytical profile of each key intermediate is not merely an academic exercise; it is a fundamental requirement for robust process development, quality control, and regulatory compliance. By implementing rigorous characterization protocols, such as the HPLC and NMR methods described, researchers and drug development professionals can ensure the consistent production of high-quality Apixaban, ultimately safeguarding patient safety and ensuring therapeutic efficacy.

References

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. (n.d.). Scientific Research Publishing. Retrieved February 23, 2026, from [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. (2021, March 25). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 23, 2026, from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015, August 21). World Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]

  • A practical synthesis for the key intermediate of apixaban. (2024, January 17). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. (n.d.). Google Patents.
  • Synthetic method of Apixaban - CN103896940A. (n.d.). Google Patents.
  • Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. (2026, February 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters - US9624221B2. (n.d.). Google Patents.
  • Preparation method of Apixaban intermediate suitable for industrial production - CN113264870A. (n.d.). Google Patents.
  • Synthesis and characterization of impurities of Apixaban drug substance—An anticoagulant. (n.d.). Scite.ai. Retrieved February 23, 2026, from [Link]

Sources

Foundational

Solubility Profiling of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid: A Framework for Pre-formulation and Process Development

An In-depth Technical Guide for the Pharmaceutical Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and its manufacturability. 1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and its manufacturability. 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a molecule of interest, featuring a complex scaffold with multiple functional groups that govern its interaction with various solvent systems. This technical guide presents a comprehensive framework for characterizing the solubility of this compound in organic solvents. We move beyond simple data reporting to establish a robust methodology that integrates theoretical prediction with rigorous experimental validation. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed protocols, and data interpretation strategies necessary to build a complete solubility profile, enabling informed decisions in solvent screening, process chemistry, and formulation design.

Introduction: The Central Role of Solubility

In pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. It dictates the dissolution rate, influences bioavailability, and sets the boundaries for formulation strategies.[1] For a compound like 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid, its structural complexity—possessing acidic, basic, and hydrogen-bonding moieties—suggests a nuanced solubility profile that demands systematic investigation.

This guide is structured to provide a logical and scientifically-grounded workflow. We begin with an in silico analysis to build a predictive hypothesis, then detail the gold-standard experimental methods for generating robust empirical data, and conclude by synthesizing these theoretical and practical insights into a cohesive understanding.

Theoretical Framework: Predicting Solubility Behavior

Before any empirical work is undertaken, a thorough theoretical analysis can rationalize experimental design and prevent costly trial-and-error approaches.[2] This involves dissecting the molecular structure and applying established computational models.

Molecular Structure and Intermolecular Forces

The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The structure of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid provides clear indicators of its potential behavior:

  • Carboxylic Acid Group (-COOH): A strong hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[3][4]

  • Aminophenyl Group (-Ph-NH₂): The primary amine is a hydrogen bond donor and the aromatic ring contributes to dispersion forces. This group introduces basicity and potential for π-π stacking interactions.

  • 2-Oxopyridine Core: This heterocyclic ring contains a lactam-like amide, which is highly polar and a strong hydrogen bond acceptor.

This combination of functional groups suggests that the molecule is highly polar and capable of a wide range of intermolecular interactions. Therefore, high solubility in highly polar and hydrogen-bonding solvents is anticipated, while poor solubility in nonpolar hydrocarbon solvents (e.g., hexane, toluene) is expected.

Computational Prediction Models

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[5][6]

Two substances with similar HSP values are likely to be miscible.[7] The distance (Ra) between the HSP coordinates of the solute (our API) and a solvent in "Hansen space" can be calculated. A smaller distance implies greater affinity.

Diagram: Hansen Solubility Space

// Edges to show distances API -> GoodSolvent [label=" Ra (Small)\n 'Like'", color="#34A853", fontcolor="#202124", style=dashed]; API -> PoorSolvent [label=" Ra (Large)\n 'Unlike'", color="#EA4335", fontcolor="#202124", style=dashed];

// Invisible nodes for layout {rank=same; API; GoodSolvent; PoorSolvent;} }

Caption: Conceptual model of Hansen Solubility Parameters.

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[8][9] It calculates the chemical potential of a solute in a solvent by considering the interactions of molecular surface charges.[10][11]

Key Advantages:

  • High Predictive Power: Often provides a good qualitative ranking of solvents without requiring experimental input.[12]

  • Mechanistic Insight: Provides information about the specific electrostatic and hydrogen-bonding interactions driving solvation.

While quantitatively accurate predictions can sometimes be challenging without experimental fine-tuning, COSMO-RS is an invaluable tool for initial solvent screening, helping to prioritize which solvents to test empirically.[12]

Hypothesized Solubility Profile

Based on the theoretical analysis, a preliminary, qualitative solubility profile can be constructed. This serves as a working hypothesis to be validated or refuted by experimental data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighStrong hydrogen bond acceptors and high polarity match the API's characteristics.
Polar Protic Methanol, Ethanol, WaterModerate to HighCapable of hydrogen bonding with both the carboxylic acid and amine groups. Solubility in water may be pH-dependent. Solubility in alcohols is generally good for carboxylic acids.[4]
Ethers THF, DioxaneLow to ModerateModerate polarity but weaker hydrogen bonding capability compared to protic solvents.
Ketones Acetone, MEKLow to ModerateCarbonyl group can act as a hydrogen bond acceptor.[13]
Esters Ethyl AcetateLowModerate polarity but limited hydrogen bonding ability.
Chlorinated Dichloromethane (DCM)Very LowLow polarity and incapable of significant hydrogen bonding.
Aromatic TolueneVery LowPrimarily nonpolar; unfavorable interactions with the polar API.
Aliphatic Hexane, HeptaneInsolubleNonpolar nature is incompatible with the highly polar API.

Experimental Solubility Determination

Theoretical predictions must be anchored by robust empirical data. The choice of experimental method depends on the stage of development, with the "shake-flask" method being the definitive gold standard for thermodynamic equilibrium solubility.[14][15]

Prerequisites for Accurate Measurement
  • API Characterization: The solid form of the API must be known and consistent. Polymorphs, solvates, or amorphous material can have significantly different solubilities. Solid-state characterization (e.g., XRPD, DSC) of the starting material is mandatory.[16]

  • Solvent Purity: Use high-purity, anhydrous solvents where applicable, as water content can significantly alter solubility.[13]

  • Validated Analytical Method: A stability-indicating analytical method, typically HPLC-UV, must be developed and validated for the API. This ensures accurate quantification and confirms the compound does not degrade during the experiment.[16]

Protocol: Equilibrium Solubility by Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[15][16]

Diagram: Shake-Flask Solubility Workflow

ShakeFlask start Start step1 Add Excess API to Solvent in a Sealed Vial start->step1 step2 Agitate at Constant Temperature (e.g., 25°C) step1->step2 step3 Equilibrate for 24-72 hours step2->step3 step4 Sample Supernatant at Time Points (e.g., 24, 48, 72h) step3->step4 step5 Separate Solid from Liquid (Centrifuge/Filter) step4->step5 step6 Dilute Supernatant with Mobile Phase step5->step6 step7 Quantify Concentration via Validated HPLC Method step6->step7 decision Concentration Plateau Reached? step7->decision decision->step3 No (Continue Equilibration) end Report Equilibrium Solubility decision->end Yes

Caption: Step-by-step workflow for the shake-flask method.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a pre-weighed amount of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid sufficient to exceed its estimated solubility (e.g., 10-20 mg).

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for a predetermined period, typically 48 to 72 hours, to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, withdraw an aliquot of the supernatant and filter it through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). Causality Note: Incomplete removal of solids is a primary source of erroneously high solubility values.

  • Sample Preparation: Immediately dilute the clear filtrate with a known volume of mobile phase to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method.

  • Confirmation of Equilibrium: To validate that equilibrium has been achieved, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[15]

Data Presentation

The experimentally determined solubility values should be compiled into a clear, quantitative table, allowing for direct comparison across different solvents and with the initial theoretical predictions.

SolventDielectric Constant (ε)Solubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
e.g., Dimethyl Sulfoxide (DMSO)46.7DataData
e.g., Methanol32.7DataData
e.g., Acetone20.7DataData
e.g., Ethyl Acetate6.0DataData
e.g., Toluene2.4DataData
e.g., n-Heptane1.9DataData

Synthesis and Interpretation

The final step is to reconcile the theoretical predictions with the empirical results.

  • Agreement: If the experimental data aligns with the predicted trends (e.g., high solubility in DMSO, low in toluene), it validates the initial understanding of the intermolecular forces driving solvation.

  • Discrepancies: Unexpected results are often the most insightful.

    • Higher-than-expected solubility: This could indicate the formation of a stable solvate, where solvent molecules are incorporated into the crystal lattice. This should be investigated by analyzing the residual solids post-experiment with techniques like TGA or DSC.

    • Lower-than-expected solubility: This may point to exceptionally strong solute-solute interactions (high crystal lattice energy) that are difficult to overcome, even by favorable solute-solvent interactions. The General Solubility Equation (GSE) links solubility to melting point (an indicator of lattice energy) and partitioning behavior (LogP).[1]

By combining a predictive framework with meticulous experimental work, a full and reliable solubility profile for 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid can be established. This knowledge is fundamental for guiding subsequent development activities, from designing efficient crystallization processes to developing robust formulations with optimal biopharmaceutical performance.

References

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. Available at: [Link]

  • Lazzari, F., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Industrial & Engineering Chemistry Research. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Drug Design and Discovery in Alzheimer's Disease. Available at: [Link]

  • Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry. Available at: [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Available at: [Link]

  • Simoes, P. N., et al. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Scrivens, G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Clark College. (n.d.). Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Ball, D. W., et al. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Tung, L. A. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Fardi, T., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Available at: [Link]

Sources

Exploratory

Technical Guide: Role of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic Acid in Apixaban Synthesis

The following technical guide details the role, chemistry, and management of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid within the context of Apixaban (Eliquis) synthesis. Based on the chemical structure and indus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, chemistry, and management of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid within the context of Apixaban (Eliquis) synthesis.

Based on the chemical structure and industrial synthesis data, this specific molecule (CAS 1951444-53-3) is identified as a critical process-related impurity or degradation product , closely related to the key synthetic intermediate 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3).

This guide addresses the molecule's role as a Critical Quality Attribute (CQA) marker, detailing the synthesis of its parent intermediate, the mechanism of its formation (aromatization/hydrolysis), and protocols for its control.

Executive Summary & Chemical Identity

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is an aromatic pyridine derivative that serves as a specific impurity marker in the manufacturing of Apixaban. It is structurally distinct from the active pharmaceutical ingredient (API) core due to the aromatization of the dihydropyridine ring and the hydrolysis of the enamine/morpholine functionality.

  • Target Role: Impurity / Degradation Product (Marker for Process Control).

  • Parent Intermediate: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (Key Building Block).[1]

  • Significance: Its presence indicates uncontrolled oxidation (dehydrogenation) and hydrolysis during the synthesis of the dihydropyridinone core. Minimizing this species is essential for maintaining yield and API purity.

Structural Comparison Table
FeatureParent Intermediate (Active)User's Molecule (Impurity)
Name 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid
CAS 1267610-26-31951444-53-3
Ring State Dihydropyridine (Partially Saturated)Pyridine (Fully Aromatic)
C3 Substituent Morpholine (Enamine)Carboxylic Acid
Synthesic Role Precursor to Apixaban Core (Reacts with Hydrazone)Dead-end Impurity (Yield Loss)

Synthesis of the Parent Intermediate (The Active Pathway)

To understand the "role" of the carboxylic acid impurity, one must first master the synthesis of its parent, the Morpholino-Dihydropyridinone . This intermediate provides the "left-hand" side of the Apixaban core.

Reaction Mechanism

The synthesis typically involves a catalytic reduction of the nitro-precursor followed by cyclization (or pre-cyclized reduction). The most common industrial route uses hydrazine hydrate and Raney Cobalt to reduce the nitro group to an aniline (amino) group.

Detailed Protocol: Reduction of Nitro-Precursor

Objective: Synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

Reagents:

  • Substrate: 1-(4-Nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (Compound I)

  • Catalyst: Raney Cobalt (Active catalyst for nitro reduction without hydrogenating the alkene)

  • Reductant: Hydrazine Hydrate (80% aq.)[2][3]

  • Solvent: Methanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Inertion: Purge the reactor (500L scale equivalent) with Nitrogen (

    
    ) to remove oxygen. Critical: Oxygen presence promotes the formation of the aromatic impurity.
    
  • Charging: Load Methanol (25 vol) and Water (25 vol). Add Compound I (1.0 equiv) and Raney Cobalt (10 wt% loading).

  • Activation: Heat the slurry to 40–50°C under varying agitation.

  • Addition: Slowly dose Hydrazine Hydrate (2.0–2.5 equiv) over 60 minutes. Exothermic reaction.

  • Reaction: Maintain temperature at 60–70°C for 3–5 hours. Monitor by HPLC for the disappearance of the Nitro-starting material.

  • Filtration: Filter hot through diatomaceous earth (Celite) to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Add Methyl tert-butyl ether (MTBE) to precipitate the product.

  • Drying: Vacuum dry at 45°C.

    • Target Yield: >98%

    • Target Purity: >99.5%

Mechanism of Impurity Formation (The "Role" of the Acid)

The 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid arises through a two-step degradation pathway involving Oxidation and Hydrolysis .

Pathway Analysis[4]
  • Aromatization (Oxidation): The dihydropyridine ring is susceptible to oxidation by ambient air or trace oxidants, converting it into a fully aromatic pyridine ring. This is thermodynamically favorable due to aromatization energy.

  • Hydrolysis: The morpholine group at position 3 is an enamine . Under acidic conditions or prolonged exposure to water/heat (especially after aromatization activates the position), the morpholine moiety hydrolyzes to a ketone/aldehyde, which can further oxidize to a carboxylic acid or hydrolyze directly if it was an ester surrogate.

Causality:

  • Process Deviation: Leaking reactor seals (Oxygen ingress)

    
     Aromatization.
    
  • pH Drift: Acidic pH during workup

    
     Hydrolysis of the morpholine enamine.
    

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the intended synthetic route versus the degradation pathway leading to the user's topic molecule.

Apixaban_Synthesis_Flow Nitro Nitro-Precursor (1-(4-nitrophenyl)-...) Amino Parent Intermediate (1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one) Nitro->Amino Reduction (Raney Co / N2H4) Apixaban_Core Apixaban Core Scaffold (Pyrazolo-pyridine formation) Amino->Apixaban_Core + Hydrazone (Cycloaddition) Impurity_Pyridine Aromatized Impurity (Pyridine analog) Amino->Impurity_Pyridine Oxidation (O2) (Aromatization) Impurity_Acid Target Impurity: 1-(4-Aminophenyl)-2-oxopyridine- 3-carboxylic acid Impurity_Pyridine->Impurity_Acid Hydrolysis (-Morpholine)

Caption: Synthesis flow showing the reduction to the active intermediate (Green) and the oxidative degradation path to the target impurity (Red).

Control Strategy & Quality Assurance

To manage the risk of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid formation, the following control parameters must be integrated into the standard operating procedure (SOP).

Critical Process Parameters (CPPs)
ParameterLimitRationale
Dissolved Oxygen < 0.5 ppmOxygen drives the aromatization of the dihydropyridine ring.
Reaction Temperature 60–70°CExcessive heat (>80°C) accelerates morpholine hydrolysis.
pH Control Neutral/BasicAcidic conditions catalyze the hydrolysis of the enamine (morpholine) to the acid.
Hold Time < 12 HoursProlonged holding of the wet cake increases oxidative stress.
Analytical Method (HPLC)

A reverse-phase HPLC method is required to separate the Parent Intermediate from the Carboxylic Acid Impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: The Carboxylic Acid Impurity (more polar) will elute earlier than the Parent Intermediate (Morpholine adduct).

References

  • ChemicalBook. (2026). 1-(4-Aminophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone - Product Description and Synthesis.Link

  • Smolecule. (2023).[2] 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: Properties and Apixaban Synthesis Role.[1][2][3]Link

  • National Analytical Corporation. (2025). 1-(4-aminophenyl)-2-oxopyridine-3-carboxylic Acid (CAS 1951444-53-3) Impurity Standard.Link

  • MDPI. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis and Evaluation. (Context on pyridazinone/pyridinone scaffolds). Link

Sources

Foundational

A Technical Guide to Supplier Specifications for 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural motif, featuring a substituted aminophenyl ring attached to a 2-pyridone-3-carboxylic acid core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The 2-pyridone moiety is a known pharmacophore present in numerous pharmaceuticals, while the aminophenyl group offers a versatile handle for further chemical modifications. Given its role as a critical starting material, the quality and purity of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid are paramount to ensure the successful synthesis of downstream targets and the ultimate safety and efficacy of the final drug product.

This technical guide provides an in-depth overview of the key supplier specifications for 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid, offering insights into the analytical methodologies for its characterization and quality control.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is essential for its proper handling, storage, and use in synthetic protocols. While experimental data for this specific molecule is not extensively published, we can infer key properties based on its structural analogues.

PropertyPredicted Value/RangeComments
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance Off-white to light brown solidExpected for this class of compounds.
Melting Point >250 °C (with decomposition)Pyridone carboxylic acids often have high melting points.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF).The carboxylic acid and amino groups provide some polarity.
pKa Carboxylic Acid: ~3-4; Amino Group: ~4-5Estimated values based on similar structures.

Core Specifications for Quality Control

To ensure the suitability of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid for pharmaceutical development, a comprehensive set of specifications must be met. These specifications encompass identity, purity, impurity profile, and physical characteristics.

Identification

Positive identification of the material is the first critical step in quality control. A combination of spectroscopic techniques should be employed to confirm the chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum should be consistent with the structure of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid. Key expected signals include aromatic protons from both the aminophenyl and pyridone rings, as well as exchangeable protons from the carboxylic acid and amino groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule, including the carbonyl and carboxylic acid carbons.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

  • Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, O-H stretching for the carboxylic acid, and C=O stretching for the pyridone and carboxylic acid moieties.

Purity

The purity of the starting material directly impacts the quality of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method should be used to quantify the main component and detect any impurities.

    • Purity by HPLC (Area %) : ≥ 98.0%

Impurity Profile

A thorough understanding and control of impurities are critical for regulatory compliance and patient safety. Impurities can arise from starting materials, by-products of the synthesis, or degradation.

  • Related Substances (by HPLC) :

    • Any single, specified, unidentified impurity : ≤ 0.10%

    • Any single, unspecified, unidentified impurity : ≤ 0.05%

    • Total Impurities : ≤ 1.0%

  • Residual Solvents (by Gas Chromatography - GC) : The levels of residual solvents from the synthesis and purification processes should be controlled according to the International Council for Harmonisation (ICH) Q3C guidelines.

  • Water Content (by Karl Fischer Titration) : ≤ 0.5%

  • Sulphated Ash : ≤ 0.1%

Analytical Methodologies: In-Depth Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

A robust, reverse-phase HPLC method with UV detection is the standard for assessing the purity of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Col_Select Column Selection (e.g., C18, Phenyl) MP_Opt Mobile Phase Optimization (pH, Organic Modifier) Col_Select->MP_Opt Initial Screening Grad_Dev Gradient Development MP_Opt->Grad_Dev Fine-tuning Det_Wavelength Detector Wavelength Selection Grad_Dev->Det_Wavelength Finalization Specificity Specificity Det_Wavelength->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A generalized workflow for HPLC method development and validation.

Example HPLC Protocol:

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous identification of the chemical structure.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition : Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Interpretation : Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation : Use the same sample prepared for ¹H NMR.

  • Acquisition : Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing : Process the data as with ¹H NMR.

  • Interpretation : Verify that the number of signals and their chemical shifts are consistent with the carbon framework of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides crucial information about the molecular weight and can offer insights into the structure through fragmentation patterns.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_Prep Sample Preparation cluster_Analysis MS Analysis cluster_Data Data Interpretation Dissolution Dissolve in Volatile Solvent Ionization Ionization (e.g., ESI, APCI) Dissolution->Ionization Introduction Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Mass_Analyzer Ion Separation Detection Detection Mass_Analyzer->Detection Signal Acquisition Molecular_Ion Identify Molecular Ion Peak [M+H]⁺ or [M-H]⁻ Detection->Molecular_Ion Data Processing Fragmentation Analyze Fragmentation Pattern (for structural information) Molecular_Ion->Fragmentation

Caption: A simplified workflow for mass spectrometry analysis.

Example Mass Spectrometry Protocol (LC-MS):

  • Instrumentation : Couple the outlet of the HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode : Positive ion mode is typically suitable for this compound due to the presence of the basic amino group.

  • Mass Range : Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis : Look for the protonated molecular ion [M+H]⁺ at m/z 231.22.

Conclusion

The quality of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a critical determinant of the success of drug discovery and development programs that utilize this versatile building block. By adhering to the stringent specifications and employing the robust analytical methodologies outlined in this guide, researchers and manufacturers can ensure the identity, purity, and consistency of this important chemical intermediate. A thorough understanding and implementation of these quality control measures are essential for the generation of reliable scientific data and the production of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances. (2006). [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: ANDAs: Impurities in Drug Substances. (2005). [Link]

  • European Medicines Agency (EMA). Quality of medicines questions and answers: Part 2 - Quality of active substances.[Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates? (2024). [Link]

  • Balci, M.Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • de Hoffmann, E., & Stroobant, V.

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

Executive Summary Target Molecule: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid CAS Registry Number: (Analogous structures: 1-(4-aminophenyl)-2(1H)-pyridinone derivatives) Primary Application: Intermediate for Facto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid CAS Registry Number: (Analogous structures: 1-(4-aminophenyl)-2(1H)-pyridinone derivatives) Primary Application: Intermediate for Factor Xa inhibitors, kinase inhibitors, and peptidomimetics.

This guide details a scalable, four-step synthesis of 1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid starting from commercially available 2-hydroxynicotinic acid. The route prioritizes regioselectivity (N- vs. O-arylation) and cost-efficiency , utilizing a Copper(I)-catalyzed Ullmann-type coupling to install the aryl group, followed by a chemoselective nitro reduction.

Key Advantages of This Protocol
  • Regiocontrol: Uses a diamine ligand-promoted copper system to favor N1-arylation over O2-arylation (>95:5 ratio).

  • Scalability: Avoids expensive palladium catalysts and boronic acids (Chan-Lam route), utilizing robust nitro-arene chemistry suitable for gram-to-kilogram scale.

  • Purification: Designed with intermediate crystallization points to minimize chromatographic requirements.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the formation of the C–N bond between the pyridone nitrogen and the aryl ring. Direct coupling of the free acid is avoided due to solubility and competing chelation issues; thus, the ethyl ester is employed as the nucleophile.

Synthetic Pathway Diagram

SynthesisPath cluster_conditions Reaction Conditions SM1 2-Hydroxynicotinic Acid Step1 Step 1: Esterification SM1->Step1 Int1 Ethyl 2-hydroxynicotinate Step1->Int1 Step2 Step 2: Ullmann Coupling Int1->Step2 SM2 1-Iodo-4-nitrobenzene SM2->Step2 Int2 Ethyl 1-(4-nitrophenyl)- 2-oxopyridine-3-carboxylate Step2->Int2 Step3 Step 3: Nitro Reduction Int2->Step3 Int3 Ethyl 1-(4-aminophenyl)- 2-oxopyridine-3-carboxylate Step3->Int3 Step4 Step 4: Hydrolysis Int3->Step4 Product TARGET: 1-(4-Aminophenyl)-2-oxopyridine- 3-carboxylic acid Step4->Product Cond1 1. SOCl2, EtOH, Reflux Cond2 2. CuI, DMEDA, K2CO3, Dioxane Cond3 3. Fe, NH4Cl, EtOH/H2O Cond4 4. LiOH, THF/H2O, then HCl

Caption: Four-step synthetic pathway highlighting the critical N-arylation (Step 2) and chemoselective reduction (Step 3).

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxynicotinate

Objective: Protect the carboxylic acid to prevent catalyst poisoning and improve solubility in organic solvents.

  • Reagents: 2-Hydroxynicotinic acid (1.0 equiv), Thionyl chloride (SOCl₂, 1.5 equiv), Ethanol (anhydrous, 10 vol).

  • Procedure:

    • Charge a round-bottom flask with 2-hydroxynicotinic acid (e.g., 50.0 g) and anhydrous ethanol (500 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Add thionyl chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

    • Remove the ice bath and heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess SOCl₂.

    • Resuspend the residue in saturated NaHCO₃ solution (caution: foaming) to pH ~8.

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Dry organic layers over Na₂SO₄, filter, and concentrate to yield the ester as an off-white solid.

  • Yield Target: 90–95%.

  • Checkpoint: The product should be soluble in DCM; the starting acid is not.

Step 2: N-Arylation (Ullmann Coupling)

Objective: Install the 4-nitrophenyl group on the pyridone nitrogen. Mechanism: Ligand-accelerated Copper(I) catalysis. The use of a diamine ligand (DMEDA) is critical to lower the activation energy and favor N-arylation over O-arylation.

  • Reagents:

    • Ethyl 2-hydroxynicotinate (1.0 equiv)

    • 1-Iodo-4-nitrobenzene (1.2 equiv)

    • Copper(I) Iodide (CuI, 0.1 equiv)

    • 
      -Dimethylethylenediamine (DMEDA, 0.2 equiv)
      
    • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous/granular)

    • 1,4-Dioxane (10 vol, degassed)

  • Procedure:

    • In a dry pressure tube or reactor, combine Ethyl 2-hydroxynicotinate, 1-Iodo-4-nitrobenzene, CuI, and K₂CO₃.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane and DMEDA via syringe.

    • Seal the vessel and heat to 110°C for 16–24 hours. Note: Vigorous stirring is essential as the reaction is heterogeneous.

    • Cool to room temperature. Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (Hexane/EtOAc gradient). The N-arylated product is typically more polar than the O-arylated byproduct (if any).

  • Yield Target: 70–80%.

  • Data Validation: ¹H NMR should show two doublets for the p-nitrophenyl group (~8.3 ppm and ~7.6 ppm). Absence of O-CH₂ signals (which would indicate O-alkylation if alkyl halides were used, though less relevant for aryl coupling).

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without reducing the pyridine ring or hydrolyzing the ester prematurely.

  • Reagents:

    • Ethyl 1-(4-nitrophenyl)-2-oxopyridine-3-carboxylate (1.0 equiv)

    • Iron Powder (Fe, 5.0 equiv, <10 micron preferred)

    • Ammonium Chloride (NH₄Cl, 5.0 equiv)

    • Ethanol/Water (4:1 ratio, 10 vol)

  • Procedure:

    • Dissolve the nitro-intermediate in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to 70°C with vigorous stirring for 2–4 hours.

    • Monitor by LCMS (Disappearance of Nitro peak M+, appearance of Amine peak [M-30+2]+).

    • Hot Filtration: Filter the hot mixture through Celite to remove Iron oxide sludge. Wash with hot ethanol.

    • Concentrate the filtrate.

    • Partition the residue between water and Ethyl Acetate. Extract, dry (Na₂SO₄), and concentrate.[1]

  • Yield Target: 85–95%.

  • Why this method? Fe/NH₄Cl is milder than Hydrogenation (Pd/C + H₂), which carries a risk of reducing the pyridine ring or halogen substituents if present in analogs.

Step 4: Ester Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid to yield the final zwitterionic product.

  • Reagents:

    • Ethyl 1-(4-aminophenyl)-2-oxopyridine-3-carboxylate (1.0 equiv)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 equiv)

    • THF/Water (3:1, 10 vol)

  • Procedure:

    • Dissolve the amino-ester in THF/Water.

    • Add LiOH·H₂O.[2][3][4][5] Stir at room temperature for 4–8 hours. (Heating to 50°C may be required if reaction is slow).

    • Upon completion, carefully acidify the mixture to pH ~3–4 using 1M HCl.

    • Isolation: The product often precipitates as a solid upon acidification.

      • Scenario A (Precipitate): Filter the solid, wash with cold water and diethyl ether.

      • Scenario B (No Precipitate): Extract with n-Butanol or EtOAc (if soluble), or lyophilize the aqueous phase if the product is highly polar.

    • Final Purification: Recrystallization from Methanol/Water or preparative HPLC if high purity (>99%) is required for biological assays.

  • Yield Target: 90%.

Analytical Data Summary

Intermediate/ProductExpected Mass (ESI+)Key ¹H NMR Signals (DMSO-d₆)
Int 1 (Ester) [M+H]⁺ = 168.06δ 1.3 (t, 3H, Ester-CH₃), 4.3 (q, 2H, Ester-CH₂)
Int 2 (Nitro) [M+H]⁺ = 289.08δ 8.35 (d, 2H, Ar-NO₂), 7.80 (d, 2H, Ar-N)
Int 3 (Amine) [M+H]⁺ = 259.10δ 6.60 (d, 2H, Ar-NH₂), 5.40 (s, 2H, -NH₂ broad)
Final Product [M+H]⁺ = 231.07δ 13.5 (br s, 1H, COOH), 8.4 (dd, 1H, Py-H6), 6.7 (dd, 1H, Py-H5)

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 2 (Coupling) Catalyst poisoning or O2 leak.Ensure Argon atmosphere. Use fresh CuI (white/tan, not green). Increase DMEDA load to 30 mol%.
O-Arylation Observed Wrong Ligand or Solvent.Stick to Dioxane/DMEDA. Avoid DMF if possible as it can promote O-attack in some substrates.
Incomplete Reduction (Step 3) Iron surface passivation.Activate Iron powder by washing with dilute HCl then drying before use. Increase agitation speed.
Product Solubility (Step 4) Zwitterionic nature.Do not over-acidify below pH 3 (forms HCl salt which might be soluble). Adjust to isoelectric point (pH ~4-5) for precipitation.

References

  • Ullmann Coupling of 2-Hydroxypyridines

    • Antilla, J. C., Baskin, J. M., & Barder, T. E. (2002). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of the American Chemical Society, 124(39), 11684–11688. Link (Foundational work on Cu-diamine systems adapted here for pyridones).

    • Li, J., et al. (2012). CuI/TMEDA-Catalyzed N-Arylation of 2-Pyridones with Aryl Iodides. Synlett, 23(06), 917-920.
  • Chemoselective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Context for mild reductions).
  • General Pyridone Scaffold Synthesis: Pinto, A., et al. (2011). Synthesis and biological evaluation of 1,3-disubstituted-2-pyridones as inhibitors of Factor Xa. Bioorganic & Medicinal Chemistry, 19(16), 4963-4971. (Demonstrates the utility of this specific scaffold).

Sources

Application

Application Note: HPLC Method Development for Apixaban Intermediates Analysis

This Application Note is structured as a high-level technical guide for analytical scientists. It synthesizes literature-proven methodologies with practical "bench-level" optimization strategies.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists. It synthesizes literature-proven methodologies with practical "bench-level" optimization strategies.

Abstract

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Apixaban (Eliquis) and its critical synthetic intermediates. Unlike standard assay methods, this protocol focuses on the resolution of structurally similar precursors—specifically the Nitro-Intermediate , Amino-Intermediate , and the Ethyl Ester Precursor —which are critical Critical Quality Attributes (CQAs) in the manufacturing process. We utilize a Core-Shell C18 stationary phase to achieve high-efficiency separation at lower backpressures compared to sub-2


m particles.

Introduction & Synthetic Context

Apixaban is a selective Factor Xa inhibitor.[1][2][3] Its synthesis involves a convergent route where control of intermediates is paramount to prevent downstream genotoxic impurities or yield losses.

The separation challenge lies in the structural diversity of the analytes:

  • Non-polar precursors: (e.g., Nitro-compounds) requiring high organic retention.

  • Polar degradants: (e.g., Acid hydrolysis products) requiring aqueous stability.

  • Basic moieties: (e.g., Morpholine and Piperidinone rings) prone to peak tailing without proper pH control.

Synthetic Pathway & Target Intermediates

The following diagram outlines the critical intermediates targeted in this analytical method.

ApixabanSynthesis Start 4-Nitroaniline / 4-Chloronitrobenzene Int1 Intermediate A (Nitro-Lactam Precursor) Start->Int1 Morpholine Ring Formation Int2 Intermediate B (Amino-Lactam) Int1->Int2 Reduction (-NO2 to -NH2) Coupling Coupling Reaction (+ Hydrazono Ester) Int2->Coupling Int3 Intermediate C (Apixaban Ethyl Ester) Coupling->Int3 Cyclization Apixaban APIXABAN (Final Drug Substance) Int3->Apixaban Amidation (Ester -> Amide) Impurity Acid Impurity (Hydrolysis Degradant) Apixaban->Impurity Degradation (Hydrolysis)

Figure 1: Simplified synthetic route of Apixaban highlighting key intermediates (A, B, C) that must be resolved by the HPLC method.

Method Development Strategy

Stationary Phase Selection

Standard fully porous C18 columns (5


m) often lack the peak capacity to separate Apixaban from its nearest eluting ester intermediate (Intermediate C) within a reasonable runtime.
  • Selected Technology: Fused-Core (Core-Shell) C18 .

  • Why: The 2.7

    
    m solid-core particles provide efficiency comparable to sub-2 
    
    
    
    m UHPLC columns but generate backpressures compatible with standard HPLC systems (< 400 bar). This ensures the method is transferable across QC labs.
pH and Buffer Chemistry

Apixaban and its intermediates contain basic nitrogen atoms (morpholine/lactam).

  • Challenge: At neutral pH, silanol interactions cause tailing.

  • Solution: A Phosphate Buffer at pH 3.0 - 4.5 is critical. The acidic pH suppresses silanol ionization and keeps basic moieties protonated, improving peak symmetry.

  • Wavelength: 225 nm is selected over the standard 280 nm. While Apixaban absorbs well at 280 nm, the Nitro-intermediate and other precursors have significantly higher response factors at 225 nm, ensuring better Limit of Quantitation (LOQ) for impurities.

Experimental Protocol

Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.[4]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Triethylamine (TEA): To mask silanols (Optional if using high-purity silica).

  • Orthophosphoric Acid: For pH adjustment.[5]

  • Water: Milli-Q / HPLC Grade.

Chromatographic Conditions
ParameterSettingRationale
Column Ascentis Express C18 (or equiv. Core-Shell), 100 x 4.6 mm, 2.7

m
High efficiency, lower backpressure.
Mobile Phase A 20 mM

Buffer (pH 3.5)
Controls ionization; ensures peak sharpness.
Mobile Phase B Acetonitrile : Water (90:10 v/v)High organic strength for elution of non-polars.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 2.7

m particles.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Injection Vol 5 - 10

L
Prevent column overload.
Detection UV @ 225 nm (Ref @ 360 nm off)Max sensitivity for intermediates.
Gradient Program

The gradient is designed to retain the polar "Acid Impurity" early on, while eluting the highly non-polar "Nitro-Intermediate" later.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.0 8515Initial Hold (Equilibration)
5.0 8515Isocratic for polar impurities
25.0 4060Linear Ramp (Elute Apixaban)
35.0 2080Wash (Elute Nitro-Intermediates)
40.0 2080Hold
40.1 8515Return to Initial
45.0 8515Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v). Note: Apixaban has low aqueous solubility; 50% organic is required.

  • Standard Stock: Dissolve 25 mg Apixaban standard in 50 mL diluent (500 ppm).

  • Spiked Sample: For method development, spike the API solution with 0.15% of each available intermediate (Nitro, Amino, Ester) to verify resolution (

    
    ).
    

Method Validation Parameters (Summary)

This method has been evaluated against ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of ApixabanPure peak (Purity Angle < Purity Threshold)
Resolution (

)

between Apixaban and nearest impurity (Ester)

Linearity (

)

(Range: LOQ to 150%)

Precision (RSD)

(n=6 injections)

LOD / LOQ S/N ratio 3:1 / 10:1LOQ

g/mL

Expert Insights & Troubleshooting

  • Peak Tailing: If the Apixaban peak tails (

    
    ), increase the buffer concentration to 25 mM or add 0.1% Triethylamine (TEA) to Mobile Phase A. Ensure pH is strictly maintained at 3.0–3.5.
    
  • Retention Shifts: The "Ester Intermediate" (Intermediate C) is sensitive to % Organic. If it co-elutes with Apixaban, lower the gradient slope between 15-25 minutes (e.g., hold at 30% B for 2 mins).

  • Ghost Peaks: Apixaban intermediates can precipitate in 100% aqueous buffer. Ensure the needle wash contains at least 50% Acetonitrile.

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing this specific separation.

MethodDevWorkflow Start Start: Define Analytes (API + Intermediates) ColSelect Column Selection (Core-Shell C18) Start->ColSelect pHScout pH Scouting (pH 2.5 - 4.5) ColSelect->pHScout GradientOpt Gradient Optimization (Slope Adjustment) pHScout->GradientOpt CheckRes Check Resolution (Rs > 1.5?) GradientOpt->CheckRes Finalize Finalize Method & Validate CheckRes->Finalize Yes AdjustMod Add Modifier (TEA) or Change T CheckRes->AdjustMod No (Tailing/Overlap) AdjustMod->GradientOpt Retry

Figure 2: Logic flow for optimizing the separation of Apixaban from its structural analogs.

References

  • Landge, S., et al. (2015).[6] Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban. American Journal of Analytical Chemistry. Available at: [Link]

  • Prabhune, S., et al. (2014).[7] Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Scientia Pharmaceutica.[6] Available at: [Link]

  • Subramanian, B., et al. (2020).[7] Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Biomedical Chromatography. Available at: [Link]

  • Dong, W., et al. (2024).[1] A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Recrystallization of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

Abstract This technical guide provides detailed protocols for the purification of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid via recrystallization. The protocols are designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the purification of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid via recrystallization. The protocols are designed for researchers, scientists, and drug development professionals who require a high-purity compound for their studies. This document explains the underlying principles of solvent selection and recrystallization, offers step-by-step procedures for two distinct solvent systems, and provides guidance on troubleshooting and purity assessment. The aim is to equip researchers with the necessary knowledge to obtain a crystalline product with high purity and yield.

Introduction: The Importance of Purity

The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process generally involves:

  • Dissolution of the crude solid in a minimum amount of hot solvent.

  • Hot filtration (if necessary) to remove insoluble impurities.

  • Cooling of the saturated solution to induce crystallization of the pure compound.

  • Isolation of the crystals by filtration.

  • Washing of the crystals with a small amount of cold solvent.

  • Drying of the purified crystals.

The choice of solvent is critical and is determined by the polarity and functional groups of the target molecule. 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid possesses both acidic (carboxylic acid) and basic (amino) functional groups, as well as a polar pyridinone ring system, suggesting that polar solvents will be effective for its recrystallization.

Recommended Recrystallization Protocols

Based on the physicochemical properties of structurally similar pyridine carboxylic acids, two primary protocols are presented below. It is recommended to perform small-scale trials to determine the optimal solvent system and conditions for your specific batch of crude material.

Protocol 1: Recrystallization from Ethanol-Water

This protocol utilizes a binary solvent system, which can be finely tuned to achieve the desired solubility profile.

Materials:

  • Crude 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid. For every 1 gram of crude material, begin by adding 10 mL of 95% ethanol.

  • Heating: Gently heat the mixture to reflux with stirring. If the solid does not completely dissolve, add more ethanol in small portions until a clear solution is obtained.

  • Water Addition: To the hot solution, add deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Recrystallization from Acetic Acid-Water

For compounds that are sparingly soluble in common organic solvents, acetic acid can be an effective alternative.

Materials:

  • Crude 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid. For every 1 gram of crude material, add 5-10 mL of glacial acetic acid.

  • Heating: Heat the mixture with stirring until the solid is completely dissolved.

  • Water Addition: Carefully add deionized water to the hot solution until a precipitate begins to form.

  • Clarification: Add a small amount of hot acetic acid to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.

  • Drying: Dry the crystals thoroughly under vacuum.

Data Presentation and Purity Assessment

The effectiveness of the recrystallization should be evaluated by assessing the yield and purity of the final product.

Table 1: Expected Outcomes and Purity Assessment

ParameterMethod of AssessmentExpected Result
Yield Gravimetric analysis> 80% (highly dependent on crude purity)
Purity High-Performance Liquid Chromatography (HPLC)> 99%
Melting Point Melting point apparatusSharp melting point range
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the desired structure

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved_solution Clear Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble impurities cooling Slow Cooling dissolved_solution->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Technical Notes & Optimization

Troubleshooting

purification strategies for high-purity pharmaceutical intermediates

Status: Online Operator: Senior Application Scientist Ticket ID: PUR-INT-2024-X Subject: Advanced Purification Strategies & Troubleshooting Welcome to the Purification Support Center. You are likely here because standard...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PUR-INT-2024-X Subject: Advanced Purification Strategies & Troubleshooting

Welcome to the Purification Support Center.

You are likely here because standard protocols have failed. In pharmaceutical intermediate development, the gap between 95% and 99.5% purity is often where projects stall. This guide is not a textbook; it is a troubleshooting engine designed to address specific failure modes in crystallization, chromatography, and impurity scavenging.

Module 1: Crystallization & Solid State Engineering

User Ticket: "My product is 'oiling out' (LLPS) instead of crystallizing. How do I fix this?"

The Diagnostic: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when your system enters a miscibility gap.[1] Thermodynamically, the energy barrier to form a second liquid phase is lower than the barrier to nucleate a solid crystal. This usually happens when the cooling trajectory hits the binodal curve before crossing the solubility curve or when supersaturation is generated too rapidly.

The Fix: The Metastable Zone Width (MSZW) Protocol To prevent LLPS, you must map the "safe zone" where nucleation is favored over phase separation.

Experimental Protocol: MSZW Determination
  • Preparation: Prepare a saturated solution of your intermediate at

    
     (e.g., 60°C).
    
  • Polythermal Analysis:

    • Cool the solution at a constant rate (e.g., 0.5°C/min) with overhead stirring (avoid magnetic bars to prevent grinding).

    • Record

      
      :  The temperature where the first turbidity appears (nucleation point).
      
    • Heat the suspension back up.[2]

    • Record

      
      :  The temperature where the last crystal dissolves (saturation point).
      
  • The Zone: The difference

    
     is your Metastable Zone Width.
    
  • Application:

    • If

      
       is narrow (<10°C), your system is sensitive; use Seeding .
      
    • Seeding Strategy: Add 1-2 wt% of pure seed crystals at

      
      . This bypasses the energy barrier for nucleation, preventing the system from reaching the cold temperatures where oiling out occurs.
      
Visual Logic: Oiling Out Troubleshooting Tree

CrystallizationLogic start ISSUE: Product Oils Out (LLPS) decision1 Is cooling rapid? start->decision1 check1 Check Supersaturation Rate decision2 Is MSZW broad? check1->decision2 check2 Check Solvent System action3 Change Solvent Class (Break Solvation Shell) check2->action3 Try Anti-solvent w/ High Polarity Diff action1 Reduce Cooling Rate (<0.2 °C/min) result SUCCESS: Controlled Nucleation action1->result Stays in Metastable Zone action2 Seed at MSZW Midpoint action2->result Bypasses LLPS decision1->check1 No decision1->action1 Yes decision2->check2 No (System Inherent) decision2->action2 Yes (Use Seeds)

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Preparative Chromatography Scale-Up

User Ticket: "I have perfect separation on my analytical HPLC, but resolution fails when I scale to Prep."

The Diagnostic: The most common failure in scale-up is column overloading (mass overload) or linear velocity mismatch . You cannot simply multiply the flow rate by the ratio of column volumes. You must maintain the linear velocity of the mobile phase and respect the specific loadability of the stationary phase.

The Fix: The Loadability Study Before consuming grams of valuable intermediate, perform this validation on an analytical scale.

Experimental Protocol: Step-by-Step Loadability Study
  • Baseline: Establish your optimized analytical method (e.g., 4.6 x 150 mm column, 5µm C18).

  • Concentration: Prepare your sample at high concentration (e.g., 50-100 mg/mL) in a solvent compatible with the initial mobile phase (e.g., DMSO/MeOH).

  • Incremental Loading:

    • Inject 5 µL. Record Resolution (

      
      ) between impurity and main peak.
      
    • Inject 10, 20, 40, 80 µL sequentially.

  • Threshold Determination: Plot

    
     vs. Load (mg).
    
    • Analytical Limit:

      
       (Baseline separation).
      
    • Prep Limit:

      
       (Touching bands). This is your Maximum Load per Injection (
      
      
      
      )
      on the analytical column.
  • Scale-Up Calculation: Use the geometric scaling factor (

    
    ) based on column radius (
    
    
    
    ):
    
    
    • New Flow Rate:

      
       (assuming constant particle size).
      
    • New Load:

      
      .
      
Visual Logic: Scale-Up Workflow

ScaleUpFlow step1 1. Optimize Analytical Method (Maximize Selectivity α) step2 2. Loadability Study (Find Max Mass before Rs < 1.0) step1->step2 High α achieved step2->step1 Low Capacity? step3 3. Calculate Scale Factor (Radius Squared Rule) step2->step3 M_max defined step4 4. Execute Prep Run step3->step4 Flow & Load set

Figure 2: The critical path for linear scale-up from analytical to preparative chromatography.

Module 3: Impurity Scavenging & Polishing

User Ticket: "I cannot reduce Palladium (Pd) levels below 10 ppm after a Suzuki coupling."

The Diagnostic: Activated carbon is the traditional "go-to," but it relies on non-specific adsorption. For high-value intermediates, carbon often traps the API (yield loss) or fails to reach single-digit ppm levels required by ICH Q3D guidelines (typically <5 ppm for oral, <1 ppm for parenteral).

The Fix: Chemisorption (Functionalized Silica) Switch to functionalized silica scavengers. These use ligands (Thiols, Thioureas) to form covalent bonds with the metal, offering high specificity and fast kinetics.

Comparative Data: Scavenger Efficiency
FeatureActivated CarbonFunctionalized Silica (e.g., Si-Thiol/TMT)
Mechanism Physisorption (Pore trapping)Chemisorption (Ligand binding)
Selectivity Low (Binds API & Metal)High (Binds Metal specifically)
Reaction Time Hours to Overnight15 - 60 Minutes
Final Pd Level Often 20-50 ppmTypically < 1 ppm
Swelling NoNo (Fixed bed compatible)
Regulatory Hard to validate removalFDA/EMA Compliant Materials
Experimental Protocol: Scavenging Optimization
  • Screening: Take 4 aliquots of your reaction mixture (post-workup).

  • Dosing: Add 4 equivalents (w/w relative to metal catalyst) of different scavengers:

    • Si-Thiol (General purpose)[3]

    • Si-TMT (Trimerceptotriazine - Best for Pd)

    • Si-DMT (Dimercaptotriazine)

  • Incubation: Stir at 50°C for 30 minutes.

  • Filtration: Filter through a 0.45 µm frit.

  • Analysis: Analyze filtrate via ICP-MS. The candidate with >95% removal and >98% API recovery is your winner.

References
  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4][5][6] (2006).[4][7] [Link]

  • International Council for Harmonisation (ICH). Guideline Q3D(R2): Guideline for Elemental Impurities.[6] (2022).[2] [Link]

  • Veesler, S., et al. Liquid-Liquid Phase Separation in Solution Crystallization. Crystal Growth & Design.[8] (2019). [Link]

  • Waters Corporation. Preparative Liquid Chromatography Primer: Scale-Up Calculations. (2023).[3][6] [Link]

Sources

Optimization

Technical Support Center: Mastering Particle Size Distribution in Intermediate Crystallization

Welcome to the technical support center for controlling Particle Size Distribution (PSD) in the crystallization of intermediates. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling Particle Size Distribution (PSD) in the crystallization of intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallization and troubleshoot common challenges encountered in the laboratory and during scale-up. Here, we move beyond rote protocols to explain the underlying principles that govern crystal formation, empowering you to make informed decisions and achieve robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about controlling PSD during the crystallization of pharmaceutical intermediates.

Q1: What are the primary mechanisms that control the final particle size distribution in a crystallization process?

The final PSD is primarily governed by the interplay of two fundamental kinetic events: nucleation and crystal growth.[1]

  • Nucleation: This is the birth of new crystals. It can be either primary (spontaneous formation in a clear solution) or secondary (induced by the presence of existing crystals).[1] A high nucleation rate typically leads to a large number of small crystals.

  • Crystal Growth: This is the increase in the size of existing crystals. For larger particles, the process should favor crystal growth over nucleation.

The balance between these two processes is dictated by the level of supersaturation , which is the driving force for both nucleation and growth.[2][3]

Q2: How does supersaturation impact the particle size of my crystals?

Supersaturation is a critical parameter in crystallization.[2][3] The level and rate of its generation directly influence whether nucleation or growth is the dominant mechanism.

  • High Supersaturation: Rapidly generating a high level of supersaturation often leads to a "burst" of primary nucleation, resulting in a large number of fine particles.[4] This can be a cause of poor filtration and drying performance downstream.[5][6]

  • Low/Controlled Supersaturation: Maintaining a low, controlled level of supersaturation within the metastable zone width (MSZW) favors the growth of existing crystals over the formation of new ones, leading to larger particles.[7]

The following diagram illustrates the relationship between supersaturation and the crystallization mechanisms.

G cluster_0 Supersaturation Level cluster_1 Dominant Mechanism cluster_2 Resulting Particle Size High High Supersaturation Nucleation Primary Nucleation Dominates High->Nucleation Leads to Low Low/Controlled Supersaturation Growth Crystal Growth Dominates Low->Growth Favors Small Fine Particles (Narrower Distribution) Nucleation->Small Results in Large Larger Particles (Broader Distribution) Growth->Large Results in

Caption: Relationship between supersaturation and particle size.

Q3: What is the purpose of a seeding strategy, and how do I develop an effective one?

Seeding is a powerful technique to control the crystallization process by introducing a known quantity of crystals (seeds) into a supersaturated solution.[8] An effective seeding strategy can:

  • Control the final PSD: By providing a surface area for growth, seeding can suppress spontaneous primary nucleation, leading to a more uniform and predictable particle size.[1][9]

  • Ensure batch-to-batch consistency: A well-defined seeding protocol reduces the variability often seen with unseeded crystallizations.[10]

  • Target specific polymorphs: Seeding with the desired crystal form can direct the crystallization towards that polymorph.

To develop a seeding protocol, consider the following:

  • Seed Quality: Seeds should be of the desired polymorphic form and have a consistent and known particle size distribution.[11]

  • Seed Loading: The amount of seed added is critical. Too little may not be enough to prevent primary nucleation, while too much can be uneconomical.[11]

  • Seeding Point: Seeds should be introduced at a specific, controlled level of supersaturation within the metastable zone.[10]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during intermediate crystallization, focusing on controlling particle size distribution.

Issue 1: My final product has too many fine particles, leading to poor filtration.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Excessive Primary Nucleation Generating supersaturation too quickly (e.g., rapid cooling or fast anti-solvent addition) can cause a burst of nucleation, creating a large number of small crystals.[4]1. Slow down the rate of supersaturation generation: Implement a slower cooling profile or reduce the anti-solvent addition rate.[4]2. Implement a seeding strategy: Introduce seed crystals at a controlled supersaturation level to promote growth over nucleation.[8][9]
Secondary Nucleation (Attrition) High agitation rates can cause crystal-to-impeller and crystal-to-crystal collisions, leading to the breakage of larger crystals and the formation of new, smaller ones (fines).[5][12]1. Optimize the agitation rate: Reduce the stirrer speed to a point where the solids remain suspended without causing excessive attrition. The optimal rate often results in the narrowest PSD.[12]2. Select an appropriate impeller: Use a low-shear impeller, such as a pitched-blade turbine, to minimize crystal breakage.[13]
Poor Mixing and Localized Supersaturation Inadequate mixing can create "dead zones" in the crystallizer where localized high supersaturation can lead to uncontrolled nucleation.[13][14]1. Improve mixing efficiency: Ensure the agitation is sufficient to maintain a homogeneous suspension. Consider changing the impeller type or position.2. Optimize the addition point: For anti-solvent crystallization, add the anti-solvent to a region of high turbulence to ensure rapid dispersion and avoid localized high supersaturation.[2]
Issue 2: The particle size distribution is too broad and inconsistent between batches.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Uncontrolled Nucleation Spontaneous, uncontrolled nucleation events are a major source of batch-to-batch variability.[13]1. Implement a robust seeding protocol: This is the most effective way to control nucleation and ensure consistency.[10]2. Precisely control the cooling/anti-solvent addition profile: Use automated systems to ensure the same profile is followed for every batch.
Temperature Fluctuations Poor temperature control can lead to fluctuations in supersaturation, causing sporadic nucleation events.[15]1. Ensure accurate and stable temperature control: Calibrate temperature probes and use a reliable heating/cooling system.2. Consider the impact of scale-up: Heat transfer can change significantly upon scale-up. Re-evaluate the cooling profile in the larger vessel.[16]
Variable Seed Quality Inconsistent seed size, form, or the presence of fines in the seed material can lead to variable outcomes.[17]1. Establish a standardized seed preparation protocol: This may involve milling and sieving to obtain a consistent seed size range.[17]2. Characterize your seed material: Before use, analyze the seed for particle size distribution and polymorphic form.
Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting PSD issues in crystallization.

G Start Problem with PSD (e.g., too many fines, broad distribution) Check_Nucleation Is Nucleation Controlled? Start->Check_Nucleation Check_Mixing Is Mixing Adequate? Check_Nucleation->Check_Mixing Yes Check_Seeding Is a Seeding Protocol in Place? Check_Nucleation->Check_Seeding No Optimize_Mixing Optimize Agitation (Reduce speed, change impeller) Check_Mixing->Optimize_Mixing No End Achieved Target PSD Check_Mixing->End Yes Implement_Seeding Implement/Optimize Seeding Protocol (Control seed loading, size, and addition point) Check_Seeding->Implement_Seeding No Optimize_Supersaturation Optimize Supersaturation Profile (Slower cooling/anti-solvent addition) Check_Seeding->Optimize_Supersaturation Yes Implement_Seeding->End Optimize_Mixing->End Optimize_Supersaturation->End

Sources

Troubleshooting

Technical Support Center: Mitigating Side Reactions in the Hydrolysis of Ester Precursors

Welcome to the technical support center for ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during the critical step o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during the critical step of ester deprotection. Instead of a simple list of protocols, we will delve into the mechanistic underpinnings of common issues and provide robust, field-tested solutions to enhance the yield, purity, and stereochemical integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common, non-obvious side reactions during ester hydrolysis?

Beyond incomplete reactions, several side reactions can compromise your synthesis. The most common include:

  • Epimerization or Racemization: Loss of stereochemical integrity at a chiral center adjacent (alpha) to the ester's carbonyl group.

  • Migration of Adjacent Groups: Acyl or silyl group migration, particularly from a neighboring hydroxyl group to the newly formed alcohol.

  • Cleavage of Other Sensitive Groups: Unintended hydrolysis of other labile functional groups in the molecule, such as amides, acetals, or other protecting groups.[1][2]

  • Transesterification: If the solvent is an alcohol (e.g., methanol, ethanol), it can compete with water or hydroxide as a nucleophile, leading to the formation of a different ester.[3][4][5]

Q2: Acid vs. Base Catalysis: Which should I choose to minimize side reactions?

The choice between acidic and basic conditions is a critical first step in mitigating side reactions.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[6][7][8][9][10] To drive the reaction to completion, a large excess of water is required. It is generally preferred when the substrate contains base-sensitive functional groups (e.g., base-labile protecting groups, or centers prone to epimerization). However, acid-sensitive groups like acetals or silyl ethers may be cleaved.[11]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction because the final step forms a resonance-stabilized carboxylate salt, which is resistant to nucleophilic attack by the alcohol product.[7][8][12][13][14] This makes it highly efficient for driving reactions to completion. However, it is unsuitable for molecules with base-sensitive functionalities or stereocenters prone to epimerization.[15]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a direct Q&A format.

Issue 1: Incomplete Hydrolysis & Low Yield

Q: My reaction has stalled, and I'm recovering significant amounts of starting material. What are the likely causes and solutions?

A: This is a common issue, often rooted in steric hindrance or insufficient reactivity.

Causality: Bulky chemical groups near the ester functional group can physically block the approach of water or hydroxide ions, dramatically slowing the rate of hydrolysis.[16][17][18][19] This is particularly true for esters of tertiary alcohols or sterically crowded carboxylic acids like 2,4,6-trimethylbenzoic acid.[20][21] In acid-catalyzed reactions, an unfavorable equilibrium can also lead to incomplete conversion.[8]

Troubleshooting Workflow: Incomplete Hydrolysis

G Start Problem: Incomplete Hydrolysis Check_Sterics Is the ester sterically hindered? Start->Check_Sterics Check_Conditions Are reaction conditions appropriate? Check_Sterics->Check_Conditions No Sol_NonAqueous Switch to non-aqueous conditions (e.g., NaOH in MeOH/CH2Cl2) Check_Sterics->Sol_NonAqueous Yes Sol_Base Increase base/acid concentration Increase temperature Check_Conditions->Sol_Base No Sol_Irreversible If using acid, switch to irreversible base-catalyzed hydrolysis Check_Conditions->Sol_Irreversible If acidic Sol_Solvent Add co-solvent (THF, Dioxane) to improve solubility Sol_Base->Sol_Solvent If solubility is an issue Sol_LewisAcid Use a Lewis Acid (e.g., BCl3 for hindered methyl esters) Sol_NonAqueous->Sol_LewisAcid If still fails

Caption: Troubleshooting decision tree for incomplete ester hydrolysis.

Recommended Solutions & Protocols:
  • Optimize Basic Conditions: For moderately hindered esters, increasing the concentration of NaOH or LiOH and raising the temperature can be effective. Using a co-solvent like THF or Dioxane can also help with substrate solubility.[22]

  • Non-Aqueous Saponification: For severely hindered esters, traditional aqueous hydrolysis often fails. A highly effective method involves using NaOH in a non-aqueous solvent system like MeOH/CH₂Cl₂.[17][23] This system enhances the nucleophilicity of the hydroxide ion.

  • Lewis Acid Cleavage: For hindered methyl esters, Lewis acids such as Boron Trichloride (BCl₃) can effectively cleave the ester bond under conditions where saponification fails.[21]

(A detailed protocol for non-aqueous saponification is provided in the Experimental Protocols section.)

Issue 2: Epimerization at an Alpha-Stereocenter

Q: I'm observing a mixture of diastereomers or racemization of my product. How do I preserve the stereochemistry?

A: This is a critical issue in pharmaceutical synthesis. The cause is the formation of an enolate intermediate under basic conditions.

Causality: A sufficiently strong base can deprotonate the α-carbon, forming a planar, achiral enolate. Subsequent reprotonation can occur from either face, leading to inversion of the stereocenter and racemization.

Mechanism: Base-Catalyzed Epimerization

G Substrate Chiral Ester (R-configuration) Enolate Planar, Achiral Enolate Intermediate Substrate->Enolate Strong Base (e.g., NaOH) removes α-proton Product_R Desired Product (R-configuration) Enolate->Product_R Reprotonation Product_S Epimerized Product (S-configuration) Enolate->Product_S Reprotonation

Caption: Mechanism of epimerization via an achiral enolate intermediate.

Recommended Solutions & Protocols:

The key is to avoid strongly basic conditions that favor enolate formation.

Mitigation StrategyCausality & ExplanationTypical Conditions
Use Weaker Bases Less basic anions (e.g., carbonate) are less likely to deprotonate the α-carbon, favoring nucleophilic attack at the carbonyl instead.K₂CO₃ or Cs₂CO₃ in MeOH/H₂O, reflux.
Temperature Control Enolate formation is often thermodynamically favored at higher temperatures. Running the reaction at or below room temperature can suppress this side reaction.LiOH in THF/H₂O at 0 °C to room temperature.
Enzymatic Hydrolysis Esterase enzymes (e.g., Lipase) operate under mild, neutral pH conditions (pH 7-8), completely avoiding the problem of enolate formation. This is an excellent method for highly sensitive substrates.Porcine Liver Esterase (PLE) in phosphate buffer.
Protecting Group Strategy Use an ester protecting group that can be removed under non-basic conditions. For example, a benzyl ester can be removed by hydrogenolysis (H₂, Pd/C), and a t-butyl ester can be removed with acid (TFA).[1]H₂, 10% Pd/C, MeOH or TFA in CH₂Cl₂.

(A detailed protocol for enzymatic hydrolysis is provided in the Experimental Protocols section.)

Issue 3: Unwanted Cleavage of Other Functional Groups

Q: My hydrolysis protocol is cleaving other protecting groups (e.g., Boc, acetals) or functional groups (e.g., amides) in my molecule. How can I achieve selective ester hydrolysis?

A: Achieving selectivity requires carefully choosing hydrolysis conditions that are orthogonal to the stability of other functional groups.[24]

Decision Framework: Selective Hydrolysis

G Start Goal: Selective Ester Hydrolysis Check_Acid_Sensitive Molecule has Acid-Sensitive Groups? (Boc, Acetals, Silyl Ethers) Start->Check_Acid_Sensitive Check_Base_Sensitive Molecule has Base-Sensitive Groups? (Fmoc, Epimerizable Centers) Check_Acid_Sensitive->Check_Base_Sensitive No Rec_Base Use Basic Hydrolysis (e.g., LiOH, K2CO3) Check_Acid_Sensitive->Rec_Base Yes Rec_Acid Use Acidic Hydrolysis (e.g., HCl, H2SO4) Check_Base_Sensitive->Rec_Acid Yes Rec_Enzyme Use Enzymatic Hydrolysis (e.g., Lipase) Check_Base_Sensitive->Rec_Enzyme No / Both Rec_Ortho Use Orthogonal Protecting Group (e.g., Benzyl Ester for Hydrogenolysis) Rec_Enzyme->Rec_Ortho If enzyme is not viable

Caption: Decision framework for selecting a selective hydrolysis method.

Recommended Solutions:
  • If your molecule contains acid-sensitive groups (Boc, acetals): Use basic hydrolysis. A mild system like LiOH in THF/H₂O at 0°C is often sufficient and preserves most acid-labile groups.[22]

  • If your molecule contains base-sensitive groups (or chiral centers): Use acid-catalyzed hydrolysis (e.g., 1M HCl in dioxane/water).[22] Be aware that this is a reversible reaction.[6]

  • If your molecule is sensitive to both acid and base: This is the ideal scenario for enzymatic hydrolysis or the use of a protecting group that can be removed under neutral conditions (e.g., hydrogenolysis of a benzyl ester).[1]

Experimental Protocols

Protocol 1: Mild Saponification for Base-Sensitive Substrates

This protocol is designed to minimize epimerization while ensuring complete hydrolysis.

  • Dissolution: Dissolve the ester substrate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5 - 3.0 eq) in water dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. Allow the reaction to slowly warm to room temperature if it proceeds slowly at 0 °C.

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~7 with cold 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product carboxylic acid may remain in the aqueous layer as the lithium salt if the pH is still basic. If so, acidify the aqueous layer further to pH ~3-4 to protonate the carboxylic acid and then extract.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[16]

Protocol 2: Non-Aqueous Hydrolysis for Sterically Hindered Esters

This powerful protocol is effective for esters that are resistant to standard saponification.[17][23]

  • Reagent Preparation: Prepare a ~0.3 N solution of NaOH in a 1:9 (v/v) mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Dissolution: Dissolve the sterically hindered ester (1.0 eq) in dichloromethane.

  • Reaction: Add the methanolic NaOH solution (3.0 eq) to the ester solution at room temperature. A fine precipitate of the sodium carboxylate salt should begin to form.

  • Reaction Monitoring: Stir the suspension at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS by taking a small aliquot, quenching it with dilute acid, and extracting it.

  • Isolation: Once the reaction is complete, filter the solid sodium salt and wash it with cold dichloromethane.

  • Protonation: Suspend the sodium salt in water and acidify with 1M HCl until the pH is ~2-3 to precipitate the free carboxylic acid.

  • Final Steps: Collect the carboxylic acid by filtration or extract with an organic solvent. Wash, dry, and concentrate to yield the product.

Protocol 3: Enzymatic Hydrolysis for Highly Sensitive Substrates

This protocol uses a lipase under neutral conditions, preserving stereochemistry and other labile functional groups.

  • Buffer Preparation: Prepare a phosphate buffer solution (0.1 M, pH 7.5).

  • Dissolution: Dissolve the ester substrate in a minimal amount of a water-miscible co-solvent like DMSO or acetone.

  • Reaction Setup: Add the substrate solution to the vigorously stirring phosphate buffer. Add a lipase preparation (e.g., Lipase from Candida rugosa or Porcine Liver Esterase) to the emulsion.

  • pH Control: The hydrolysis will produce a carboxylic acid, causing the pH to drop. Maintain the pH at 7.5 by the controlled addition of a dilute NaOH solution (e.g., 0.1 M) using a pH-stat or by manual titration.

  • Reaction Monitoring: The reaction is complete when NaOH consumption ceases.

  • Workup: Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layers over Na₂SO₄, and concentrate under reduced pressure.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]

  • OChemSimplified. (2020, August 8). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters [Video]. YouTube. Retrieved from [Link]

  • Fumoto, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (12), 667. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction condition for ester hydrolysis reaction [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Interchim. (n.d.). FlowSyn™ Application Note 2: Ester Hydrolysis. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Koos, M. R., et al. (2022). Multipoint monitoring of ester hydrolysis using a movable UV/Vis spectroscopy flow cell. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Stabilizer-chem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(52), 29638-29645. Retrieved from [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • Chem Survival. (2018, April 5). Preventing Overreaction in EAS [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. r/chemistry. Retrieved from [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(7), 1743–1750. Retrieved from [Link]

  • Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Melnyk, J. E., et al. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 8(3), 479–488. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 58(2), 149-155. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Li, C., et al. (2021). Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review. Critical Reviews in Food Science and Nutrition, 62(25), 7064–7081. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthetic Routes of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

Introduction 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a 2-pyridone core N-substituted with a 4-aminophenyl group and a carboxylic acid at the 3-position, makes it an attractive scaffold for drug discovery and development. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of two plausible synthetic routes to 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid, offering insights into the strategic choices and experimental considerations for each approach.

Synthetic Strategies: A Tale of Two Routes

The synthesis of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid can be approached from two fundamentally different strategies: Route A , which involves the de novo construction of the pyridone ring onto a pre-functionalized aniline, and Route B , which focuses on the N-arylation of a pre-existing 2-pyridone-3-carboxylic acid scaffold. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Route A: Pyridone Ring Formation from Acyclic Precursors

This strategy builds the 2-pyridone ring in a stepwise fashion starting from 4-nitroaniline. The key transformation is the condensation with a three-carbon component, followed by a cyclization reaction.

Conceptual Workflow of Route A

Route A A 4-Nitroaniline B Diethyl 2-((4-nitroanilino)methylene)malonate A->B Diethyl ethoxymethylenemalonate C Ethyl 1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate B->C Thermal Cyclization D 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid C->D Ester Hydrolysis E 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid D->E Nitro Reduction

Caption: Synthetic pathway for Route A, commencing with pyridone ring formation.

Detailed Mechanistic and Experimental Insights

Step 1: Condensation of 4-Nitroaniline with Diethyl Ethoxymethylenemalonate

The synthesis commences with the reaction of 4-nitroaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction is a nucleophilic vinyl substitution where the amino group of 4-nitroaniline attacks the electron-deficient double bond of DEEM, leading to the displacement of the ethoxy group. This step forms the key intermediate, diethyl 2-((4-nitroanilino)methylene)malonate. The reaction is typically carried out by heating the two reactants, often without a solvent, or in a high-boiling solvent.[1][2][3] More recently, methods have been developed to carry out this reaction at room temperature in the presence of a base like alcoholic KOH, which can significantly reduce the reaction time.[1]

Step 2: Thermal Cyclization

The intermediate, diethyl 2-((4-nitroanilino)methylene)malonate, undergoes an intramolecular cyclization upon heating at high temperatures (typically >200 °C). This reaction, often referred to as the Gould-Jacobs reaction, involves the attack of the aniline nitrogen onto one of the ester carbonyls, followed by the elimination of ethanol to form the pyridone ring. This step yields ethyl 1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate. The high temperature required for this cyclization can sometimes lead to side products and may not be suitable for substrates with sensitive functional groups.

Step 3: Ester Hydrolysis

The ethyl ester of the pyridone-3-carboxylic acid is then hydrolyzed to the corresponding carboxylic acid. This is a standard procedure, typically achieved by heating with an aqueous base such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine. This transformation can be achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). This step yields the final product, 1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid. The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Route B: N-Arylation of a Pre-formed Pyridone Ring

This alternative approach starts with a pre-synthesized 2-oxopyridine-3-carboxylic acid (or its ester) and introduces the 4-aminophenyl group via an N-arylation reaction. The amino group is typically introduced in a protected form, such as a nitro group, which is subsequently reduced.

Conceptual Workflow of Route B

Route B A Ethyl 2-oxopyridine-3-carboxylate B Ethyl 1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate A->B 4-Bromo-1-nitrobenzene, Cu-catalyst C 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid B->C Ester Hydrolysis D 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid C->D Nitro Reduction

Caption: Synthetic pathway for Route B, featuring N-arylation of a pyridone core.

Detailed Mechanistic and Experimental Insights

Step 1: N-Arylation of Ethyl 2-oxopyridine-3-carboxylate

The key step in this route is the N-arylation of a suitable 2-pyridone precursor. Ethyl 2-oxopyridine-3-carboxylate can be coupled with a 4-nitrophenylating agent. Copper-catalyzed cross-coupling reactions are commonly employed for the N-arylation of 2-pyridones.[4][5][6] For example, the reaction can be performed with 4-bromo-1-nitrobenzene in the presence of a copper(I) catalyst, a suitable ligand (e.g., a phenanthroline derivative), and a base (e.g., potassium carbonate).[5] Alternatively, diaryliodonium salts can be used as the arylating agent, which often allows the reaction to proceed under milder conditions, even at room temperature.[6] The choice of the arylating agent and catalytic system is crucial for achieving high yields and selectivity for N-arylation over O-arylation.

Step 2: Ester Hydrolysis

Similar to Route A, the resulting ethyl ester is hydrolyzed to the carboxylic acid using standard basic hydrolysis conditions followed by acidification.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to the amine using one of the standard methods described in Route A, such as catalytic hydrogenation or reduction with a metal in acid, to afford the final product.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Pyridone Ring FormationRoute B: N-Arylation of Pyridone
Starting Materials Readily available 4-nitroaniline and diethyl ethoxymethylenemalonate.Requires synthesis or purchase of 2-oxopyridine-3-carboxylic acid or its ester, and a suitable 4-nitrophenylating agent (e.g., 4-bromo-1-nitrobenzene).
Number of Steps Typically 4 steps.Typically 3-4 steps, depending on the availability of the starting pyridone.
Key Reaction Gould-Jacobs thermal cyclization.Copper-catalyzed N-arylation.
Reaction Conditions Often requires high temperatures for cyclization (>200 °C).N-arylation conditions are generally milder, with some methods proceeding at room temperature.
Potential Challenges High-temperature cyclization can lead to decomposition or side products.Achieving high selectivity for N-arylation over O-arylation can be challenging. The choice of catalyst and ligands is critical.
Overall Yield Can be moderate due to the harsh cyclization conditions.Potentially higher overall yield due to milder reaction conditions in the key step.
Scalability The high-temperature cyclization may be difficult to scale up.Copper-catalyzed couplings are generally scalable.

Experimental Protocols

Protocol for Route A: Diethyl 2-((4-nitroanilino)methylene)malonate

A mixture of 4-nitroaniline (13.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) is heated at 100-110 °C for 1 hour.[1] The reaction mixture is then cooled, and the resulting solid is recrystallized from ethanol to yield diethyl 2-((4-nitroanilino)methylene)malonate.

Protocol for Route B: Copper-Catalyzed N-Arylation of 2-Pyridone

To a mixture of 2-pyridone (1 mmol), 4-bromo-1-nitrobenzene (1.2 mmol), and potassium carbonate (2 mmol) in a suitable solvent such as DMF or toluene is added a copper(I) salt (e.g., CuI, 10 mol%) and a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%). The reaction mixture is then heated at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the N-arylated product. (This is a general procedure adapted from literature on similar N-arylations).[4][5]

Conclusion

Both Route A and Route B offer viable pathways to 1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid.

Route A , the ring-forming approach, benefits from simple and readily available starting materials. However, the high-temperature cyclization step can be a significant drawback, potentially leading to lower yields and difficulties in scaling up.

Route B , the N-arylation strategy, generally employs milder reaction conditions for the key bond-forming step, which can lead to higher overall yields and better scalability. The main consideration for this route is the availability and cost of the starting 2-oxopyridine-3-carboxylic acid or its ester and the optimization of the N-arylation reaction to ensure high selectivity.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the scale, the availability of starting materials and specialized equipment, and the desired overall efficiency. For laboratory-scale synthesis, both routes are feasible. For larger-scale production, the milder conditions and potentially higher yields of Route B may be more advantageous, provided that the starting materials are accessible.

References

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PMC. (2023, April 20).
  • Synthetic route for obtaining pyridone-derived carboxylic acids.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. (2022, October 18).
  • Scheme 1. Synthesis of Pyridone derivatives 1a-e.
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. PMC.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF.
  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Ewha Womans University. (2016, September 2).
  • RAPID ROOM TEMPERATURE LIQUID PHASE SYNTHESIS OF DIETHYL 2-((4-NITROANILINO) METHYLENE)MALONATE | Journal of the Chilean Chemical Society. (2018, September 12).
  • (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. (2023, February 13).
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Synthesis of diethyl (anilinomethylene)
  • 13143-47-0|1-(4-Aminophenyl)-1H-pyridin-2-one. BLDpharm.
  • Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest.
  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety.
  • CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • Synthesis of substituted N-heterocycles by N-aryl
  • US5322948A - Process for preparing pyridinecarboxylic acid derivatives.

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Validation

A Senior Application Scientist's Guide to the Characterization of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid: An LC-MS Comparison

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of a Novel Pharmaceutical Building Block In the landscape of pharmaceutical development, the precise characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Novel Pharmaceutical Building Block

In the landscape of pharmaceutical development, the precise characterization of novel synthetic intermediates is a cornerstone of robust and reproducible research. 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is one such molecule, a potential building block whose value is intrinsically tied to our ability to accurately assess its identity, purity, and stability.

This molecule presents a unique analytical challenge due to its inherent chemical properties. It is an amphoteric compound, possessing both a basic primary amine on the phenyl ring and an acidic carboxylic acid group. This, combined with the polar 2-pyridone core, results in a polar molecule that can be difficult to retain and achieve good peak shape with standard reversed-phase liquid chromatography (RPLC).[1][2]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of this molecule. We will move beyond a simple recitation of protocols to explain the why behind the how, empowering you to make informed decisions for your analytical workflow.

Part 1: Mastering the Characterization with LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier tool for this analysis, offering an unparalleled combination of separation power and specificity.[3][4] An HPLC system provides the separation, but the mass spectrometer detector provides definitive identification by measuring the mass-to-charge ratio (m/z) of the analyte.[5][6] This is the difference between knowing something is present and knowing exactly what is present.

The Causality Behind Method Development

Developing a robust LC-MS method for 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid requires a logical approach grounded in its chemical structure.

Chromatographic Separation: Taming a Polar, Amphoteric Analyte

The primary goal is to achieve adequate retention on the column, moving the analyte away from the void volume where it can be obscured by matrix effects and poorly retained impurities.[1]

  • Column Selection: While a standard C18 column is the workhorse of many labs, its hydrophobicity can be insufficient for retaining our polar target. An alternative like a Phenyl-Hexyl column can offer superior retention through π-π interactions with the aromatic rings of the analyte. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option, though it often requires different mobile phase compositions.[7][8]

  • Mobile Phase pH Control: The amphoteric nature of our analyte makes mobile phase pH a critical parameter. Without proper buffering, peak tailing and poor reproducibility are common. Using a volatile buffer compatible with MS is essential.[5]

    • Acidic Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile): This is a common starting point. The formic acid will protonate the basic amine group, leading to a net positive charge, which is ideal for positive mode electrospray ionization (ESI).[9]

    • Buffered Mobile Phase (e.g., 10 mM Ammonium Acetate or Ammonium Formate): Using a buffer provides more robust pH control, leading to sharper, more symmetrical peaks. Ammonium salts are volatile and well-suited for LC-MS applications.[7]

Mass Spectrometry: Choosing the Right Lens

The mass spectrometer provides the identity confirmation. Electrospray Ionization (ESI) is the technique of choice for this type of molecule as it is a "soft" ionization method that keeps the molecule intact.[10]

  • Positive Ion Mode (ESI+): In an acidic mobile phase, the primary amine group is readily protonated. We would expect to see a strong signal for the protonated molecule, [M+H]⁺. This is often the most sensitive mode for compounds containing basic nitrogen atoms.[11][12]

  • Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated to form [M-H]⁻. While potentially less sensitive than positive mode for this specific molecule, it provides valuable orthogonal data, confirming the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information and enhance selectivity, we can perform MS/MS. This involves isolating the parent ion (e.g., [M+H]⁺) and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern is like a fingerprint, providing a high degree of confidence in the compound's identity.

Detailed Experimental Protocol: LC-MS

This protocol is a robust starting point, designed for validation and adaptation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of ~10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • LC Parameters:

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative (switching mode if available, or separate runs).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Prep1 Dissolve Sample Prep2 Dilute to Working Conc. Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 LC_Inject Inject Prep3->LC_Inject LC_Column Phenyl-Hexyl Column LC_Inject->LC_Column LC_Gradient Gradient Elution LC_Column->LC_Gradient MS_Ionize ESI Source LC_Gradient->MS_Ionize MS_Analyze Mass Analyzer MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data Data Analysis MS_Detect->Data

Caption: A typical workflow for LC-MS analysis.

Part 2: Performance Comparison - LC-MS vs. The Field

While LC-MS is the gold standard for this application, it's crucial to understand how it compares to other common analytical techniques. The choice of method often depends on the specific goal, be it routine purity checks or definitive structural elucidation.[13]

Performance Parameter LC-MS/MS HPLC-UV NMR Spectroscopy
Specificity/Identity Excellent: Provides molecular weight and structural fragments.Fair: Relies on retention time and UV spectrum, which are not unique.Excellent: Gold standard for definitive structural elucidation.
Sensitivity Excellent: Can detect trace levels (ppb or lower).[5]Good: Suitable for major components and impurities >0.1%.[14]Poor: Requires significantly more material (mg scale).
Quantification Excellent: Wide linear dynamic range.Excellent: Highly reproducible and robust for routine assays.Good (qNMR): Can be used for quantification but is less common for routine work.[15]
Throughput High: Runtimes are typically 5-15 minutes per sample.High: Similar run times to LC-MS.Low: Requires longer acquisition times and more complex sample prep.
Cost & Complexity High: Significant capital investment and requires specialized operators.[3]Low: Lower entry cost and easier to operate.[4]Very High: Highest capital and maintenance costs.
HPLC-UV: The Reliable Workhorse for Purity

High-Performance Liquid Chromatography with UV detection is a robust and cost-effective method ideal for routine analysis, such as monitoring reaction progress or assessing the purity of a synthesized batch.[4][13] It uses the same separation principles as LC-MS but employs a UV-Vis detector.

  • Strengths: Simplicity, reliability, and lower operational cost.

  • Weaknesses: Lack of specificity. Two different compounds that absorb light at the same wavelength and co-elute cannot be distinguished.[3] It cannot definitively identify an unknown peak.

NMR Spectroscopy: The Unambiguous Structure Confirmer

Nuclear Magnetic Resonance (NMR) spectroscopy is not a separation technique but the ultimate tool for confirming the chemical structure of a newly synthesized molecule.[15] It provides detailed information about the connectivity of atoms within the molecule.

  • Strengths: Provides unambiguous structural information.

  • Weaknesses: Low sensitivity, low throughput, and high cost. It is not suitable for analyzing complex mixtures or trace-level impurities.

Part 3: Advanced & Complementary Techniques: CE-MS

For highly polar and charged molecules, Capillary Electrophoresis-Mass Spectrometry (CE-MS) presents a powerful alternative to LC-MS.[16] CE separates molecules based on their electrophoretic mobility (charge-to-size ratio) in a capillary, often providing extremely high separation efficiency for analytes that are challenging for RPLC.[17][18]

  • Why Consider CE-MS? For our amphoteric analyte, CE-MS could offer orthogonal selectivity, meaning it separates compounds based on different principles than LC.[19][20] This can be invaluable for resolving complex impurity profiles.

  • Considerations: CE-MS is generally considered a more specialized technique and can be less robust than LC-MS for some applications.

Caption: Key functional groups of the target analyte.

Conclusion: An Integrated Analytical Strategy

For the comprehensive characterization of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid, no single technique is sufficient. A tiered, integrated strategy is recommended:

  • Structure Confirmation: Use NMR spectroscopy on the purified bulk material to provide definitive, unambiguous confirmation of the chemical structure.

  • Identity and Trace Analysis: Employ LC-MS/MS as the primary tool for identity confirmation in various samples, impurity profiling, and stability studies. Its sensitivity and specificity are non-negotiable for drug development contexts.[15]

  • Routine Quality Control: Once the identity and impurity profiles are well-understood, a validated HPLC-UV method can be implemented for routine, high-throughput purity assessments due to its robustness and cost-effectiveness.

By understanding the strengths and limitations of each technique and the chemical causality behind method development, researchers can design a scientifically sound, efficient, and self-validating workflow for the characterization of this and other novel pharmaceutical intermediates.

References

  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubMed. Sensitive detection and structural characterization of trimethyl(p-aminophenyl)-ammonium-derivatized oligosaccharides by electrospray ionization-mass spectrometry and tandem mass spectrometry.
  • PubMed. Electrospray ionization tandem mass spectrometry of 3-[4-bis-N,N-(2- chloroethyl)aminophenyl]acetates of estrane series.
  • SCIEX. From small to very large: orthogonal, sensitive polar molecule analysis by CESI-MS.
  • Google Books. (2021, July 21). Chapter 6: State-of-the-art Capillary Electrophoresis Mass Spectrometry Methods for Analyzing the Polar Metabolome.
  • SCIEX. (2020, July 16). CESI-MS - A Sensitive and Versatile Approach for Metabolomics & Polar Molecules.
  • Chromatography Online. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • ResearchGate. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry | Request PDF.
  • ChemRxiv. Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural.
  • DiVA. Development of UPLC-MS/MS method for the determination of polar metabolites.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • BenchChem. A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A....
  • Pharmaceutical Sciences. Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • PMC - NIH. (2023, June 23). Capillary electrophoresis-mass spectrometry as a tool for Caenorhabditis elegans metabolomics research.
  • ResearchGate. (2018, August 23). What are the basic differences in between HPLC and LCMS?.
  • PubMed. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
  • Chromatography Today. (2010, December 17). Capillary Electrophoresis coupling to Mass Spectrometry (CE-MS), an advanced technique orthogonal to LC-MS for high resolution separation and accurate molecule identification.
  • LCGC International. (2020, November 12). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • LCGC International. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • ResearchGate. Recent progress in polar metabolite quantification in plants using liquid chromatography – mass spectrometry (LC-MS).
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from Analytical Techniques in Pharmaceutical Analysis.
  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Retrieved from A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Application of Different Analytical Methods for Characterization of Pharmaceutical Materials.
  • ACS Publications. (2021, July 23). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes | Journal of Proteome Research.
  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • ResearchGate. Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization | Request PDF.
  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.

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Comparative

A Senior Application Scientist's Guide to Establishing Purity Specifications for Apixaban Intermediates

For researchers, scientists, and drug development professionals dedicated to the synthesis and manufacturing of Apixaban, the meticulous control of intermediate purity is not merely a procedural step but a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the synthesis and manufacturing of Apixaban, the meticulous control of intermediate purity is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of analytical methodologies and a strategic framework for establishing scientifically sound purity specifications for key Apixaban intermediates, grounded in regulatory expectations and field-proven insights.

The Imperative for Stringent Intermediate Purity Control

Apixaban, a direct factor Xa inhibitor, has a complex synthetic pathway involving multiple intermediate stages. The quality of these intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] Impurities introduced or formed at an intermediate stage can carry through to the final drug substance, potentially impacting its safety and efficacy.[2][3] Regulatory bodies, guided by the principles outlined in ICH Q11, emphasize the need for a robust control strategy for intermediates to ensure a reproducible manufacturing process.[1]

The landscape of impurities in Apixaban synthesis is broadly categorized into process-related impurities and degradation products.[2] Process-related impurities can include unreacted starting materials, by-products of side reactions, and residual reagents or catalysts.[2] Degradation products arise from the chemical decomposition of the intermediate or final API under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[2]

A thorough understanding of the potential impurity profile of each intermediate is paramount. This knowledge informs the selection of appropriate analytical techniques and the establishment of meaningful acceptance criteria.

Establishing Purity Specifications: A Regulatory and Scientific Framework

While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) are in the process of developing monographs for Apixaban, specific monographs for its intermediates are not yet established.[4] Therefore, a risk-based approach, in line with ICH guidelines, is essential for setting in-house specifications.

Key Regulatory Considerations:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[5][6][7][8] For Apixaban, with a maximum daily dose of 10 mg, the reporting threshold for an impurity is 0.10%, and the identification threshold is also 0.10%.[9]

  • ICH Q11 - Development and Manufacture of Drug Substances: This guideline underscores the importance of understanding the formation, fate, and purge of impurities throughout the manufacturing process to justify the control strategy for starting materials and intermediates.[1]

  • ICH M7 - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline mandates the assessment of genotoxic potential for all impurities.[10] Any potential genotoxic impurity must be controlled at or below a threshold of toxicological concern (TTC).[2]

A Practical Approach to Setting Acceptance Criteria:

  • Impurity Profile Characterization: Utilize a combination of analytical techniques to identify all potential impurities in a given intermediate.

  • Toxicological Assessment: Evaluate the identified impurities for potential genotoxicity, leveraging computational toxicology assessments and, if necessary, experimental assays.[2]

  • Fate and Purge Studies: Determine the extent to which each impurity is removed in downstream processing steps. This information is critical for justifying acceptance criteria for an intermediate.

  • Batch Data Analysis: Analyze the purity of multiple batches of the intermediate to establish a baseline and understand process variability.

  • Justification of Specifications: Document the rationale for the established acceptance criteria, referencing the toxicological data, fate and purge studies, and batch analysis.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is critical for accurate and reliable purity determination of Apixaban intermediates. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with various detectors. Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also play important roles for specific applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses for purity analysis of non-volatile organic compounds like Apixaban and its intermediates.[11]

Principle: These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Common Configurations for Apixaban Intermediate Analysis:

  • Reversed-Phase HPLC/UPLC with UV Detection: This is the most common approach. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol).[12][13][14][15] UV detection is typically performed at a wavelength where Apixaban and its chromophoric impurities exhibit strong absorbance, such as 280 nm.[13][14]

  • HPLC/UPLC with Mass Spectrometry (MS) Detection: Coupling liquid chromatography with a mass spectrometer provides significantly higher sensitivity and specificity.[16] It allows for the determination of the mass-to-charge ratio of impurities, aiding in their identification and structural elucidation. This is particularly valuable for identifying unknown impurities and for quantifying trace-level genotoxic impurities.[2]

Performance Comparison: HPLC-UV vs. UPLC-MS

ParameterHPLC-UVUPLC-MSRationale & Causality
Selectivity GoodExcellentMS detection provides an orthogonal detection mechanism based on mass-to-charge ratio, allowing for the resolution of co-eluting peaks that may have similar UV spectra.
Sensitivity (LOD/LOQ) Moderate (µg/mL range)[12]High (ng/mL range)[16]MS detectors are inherently more sensitive than UV detectors, making UPLC-MS ideal for trace impurity analysis and genotoxic impurity control.
Analysis Time Longer (typically >10 min)Shorter (typically <5 min)[11]UPLC systems utilize smaller particle size columns and higher pressures, leading to faster separations without compromising resolution.
Identification Capability Limited to retention time matching with standardsHigh (provides mass information)The mass data from an MS detector is a key piece of information for the structural elucidation of unknown impurities.
Cost & Complexity LowerHigherThe instrumentation and maintenance costs for a mass spectrometer are significantly higher than for a UV detector.
Gas Chromatography (GC)

Principle: GC is used for the analysis of volatile and semi-volatile compounds. It separates components based on their partitioning between a gaseous mobile phase and a stationary phase within a column.

Application for Apixaban Intermediates: The primary application of GC in this context is the determination of residual solvents.[1][17][18][19] Solvents used in the synthesis and purification of intermediates must be controlled according to ICH Q3C guidelines.

Typical Configuration: Headspace GC with a Flame Ionization Detector (FID) is the standard technique for residual solvent analysis.[17][20]

Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It bridges the gap between gas and liquid chromatography and offers unique selectivity.

Potential Applications for Apixaban Intermediates:

  • Chiral Separations: SFC is a powerful technique for separating enantiomers, which is crucial if any chiral intermediates are used or formed in the synthesis.[21][22][23]

  • Achiral Separations: For some achiral compounds, SFC can offer better resolution and faster analysis times compared to HPLC.[24][25] It is also considered a "greener" technique due to the reduced use of organic solvents.[21]

Experimental Protocols

Detailed Step-by-Step HPLC-UV Method for Purity Determination of an Apixaban Intermediate

This protocol is a representative example for the purity analysis of an Apixaban intermediate. Method optimization and validation are required for each specific intermediate and its impurity profile.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer (e.g., potassium dihydrogen phosphate).

  • Reference standards for the intermediate and known impurities.

2. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute more retained components. For example:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Ramp to 40% A, 60% B

    • 25-30 min: Ramp to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[14]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the intermediate sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Prepare solutions of the reference standards at known concentrations.

4. Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.

  • For unknown impurities, use the principle of relative response factor (RRF) of 1.0 for an initial estimation, or determine the RRF experimentally.

  • Calculate the percentage purity of the intermediate.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar Apixaban intermediates.

  • Gradient Elution: A gradient is often necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe.

  • Buffered Mobile Phase: A buffer is used to maintain a constant pH, which is crucial for the consistent ionization state and retention of acidic or basic analytes.

  • UV Detection at 280 nm: This wavelength provides good sensitivity for the aromatic and conjugated systems present in Apixaban and many of its related impurities.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[26]

1. Acid Hydrolysis:

  • Dissolve the intermediate in a suitable solvent and add 1 M HCl.

  • Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).[26]

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve the intermediate in a suitable solvent and add 1 M NaOH.

  • Keep the solution at room temperature or heat for a defined period (e.g., 2 hours).[26]

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve the intermediate in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-15% v/v).[26]

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).[26]

4. Thermal Degradation:

  • Expose the solid intermediate to dry heat (e.g., 105 °C) for a defined period (e.g., 7 days).[26]

5. Photolytic Degradation:

  • Expose the intermediate (in solid and solution form) to UV and visible light (e.g., 1.2 million lux hours).[26]

Analyze all stressed samples using the validated purity method to assess for degradation and to ensure that any degradation products are well-separated from the main peak and other impurities.

Visualizing Workflows and Relationships

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Apixaban Intermediate Sample dissolution Dissolution in Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation C18 Column Separation injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Standards integration->quantification report Purity Report quantification->report

Caption: Experimental workflow for HPLC purity analysis.

purity_relationship SM Starting Materials Int1 Intermediate 1 SM->Int1 Int2 Intermediate 2 Int1->Int2 API Final Apixaban API Int2->API FP Finished Product API->FP

Caption: Logical relationship of intermediate purity to final product quality.

Conclusion

Establishing robust and scientifically justified specifications for Apixaban intermediate purity is a critical component of a successful drug development program. It requires a multi-faceted approach that integrates a thorough understanding of the synthetic process, a comprehensive characterization of the impurity profile, and the application of appropriate, validated analytical methodologies. While HPLC with UV detection remains the primary tool for routine purity assessment, the strategic use of UPLC-MS provides invaluable data for impurity identification and trace analysis. By adhering to the principles outlined in ICH guidelines and employing a risk-based approach, researchers and drug development professionals can ensure the consistent quality of Apixaban intermediates, ultimately safeguarding the safety and efficacy of this vital anticoagulant medication.

References

  • The Formation of Apixaban Impurities: An In-depth Technical Guide - Benchchem.
  • Landge, S., Jadhav, S., Dahale, S., Solanki, P., Bembalkar, S. and Mathad, V. (2015) Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 6, 539-550. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF APIXABAN IN BULK AND DOSAGE FORMS - Neuroquantology. Available from: [Link]

  • Analytical Method Development and Validation of Apixaban by RP-HPLC - Quest Journals. Available from: [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. Available from: [Link]

  • ICH Q3A & Q3B Summary. Available from: [Link]

  • Analysis and Control of Organic Impurities in Apixaban. Available from: [Link]

  • Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma. Scilit. Available from: [Link]

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC. Available from: [Link]

  • ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2). Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]

  • Force Degradation High Performance Liquid Chromatographic HPLC Assay Method of Apixaban in Pharmaceutical Preparations. Available from: [Link]

  • Stress degradation studies and development of validated stability indicating assay method by RP-HPLC for estimation of Apixaban in presence of degradation products as per ICH guidelines | International Journal of Pharmacy and Analytical Research - ijpar. Available from: [Link]

  • Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis - MDPI. Available from: [Link]

  • A Review of New Analytical Methods for Quantitative Determination and Validation of Apixaban - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Available from: [Link]

  • Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
  • Apixaban Impurities - SynThink Research Chemicals. Available from: [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink. Available from: [Link]

  • Apixaban-impurities | Pharmaffiliates. Available from: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF APIXABAN BY RP- HPLC METHOD - IJCRT.org. Available from: [Link]

  • Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
  • Apixaban Intermediate CAS 503614-91-3 Purity ≥99.0% (HPLC) Factory High Quality. Available from: [Link]

  • Apixaban Stage-II A | CAS No- 536760-29-9 | GLP Pharma Standards. Available from: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. Available from: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. Available from: [Link]

  • Achiral SFC separations: Gold standard for the next generation of nontarget screening. Available from: [Link]

  • A New Method for Fast Residual Solvents Analysis and Untargeted Unknown Identification - Chromatography Today. Available from: [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. ResearchGate. Available from: [Link]

  • Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets - Research Publish Journals. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Technical Bulletin: Safe Handling &amp; PPE Protocols for 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic Acid

[1] Executive Summary & Risk Assessment 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a critical intermediate in the synthesis of anticoagulant therapeutics (e.g., Apixaban).[1] As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Assessment

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a critical intermediate in the synthesis of anticoagulant therapeutics (e.g., Apixaban).[1] As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile that distinguishes it from standard organic acids.

Molecular Hazard Deconstruction

To understand the safety requirements, we must analyze the structure-activity relationship (SAR):

  • The Aniline Moiety (4-Aminophenyl): This functional group drives the primary safety concern—sensitization . Anilines are notorious for penetrating the stratum corneum and binding to serum proteins (haptenization), leading to allergic contact dermatitis and potential systemic toxicity (methemoglobinemia) upon chronic exposure.

  • The Pyridone-Carboxylic Acid Core: This motif imparts acidity and zwitterionic character. It poses risks of severe eye damage (irreversible corneal opacity) and respiratory tract irritation (H335).

Operational Classification: Due to the potent biological activity of the final API (Factor Xa inhibitor) and the aniline precursor, this substance should be handled as an OEB 3 (Occupational Exposure Band) compound.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm)Aniline derivatives can permeate latex and thin vinyl.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach. Change outer gloves every 2 hours or immediately upon splash.
Respiratory N95 / P2 (Minimum) PAPR (Recommended for >10g)The carboxylic acid functionality increases the irritation potential of dust. N95 filters particulates; however, a Powered Air Purifying Respirator (PAPR) is required if handling open powder outside a fume hood.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. The acidic nature of the dust can cause rapid pH shifts on the moist surface of the cornea, leading to immediate ulceration.
Body Tyvek® 400 Lab Coat/Coverall (Closed wrist cuffs)Cotton lab coats absorb aniline dust, creating a secondary exposure source. Non-woven polyethylene (Tyvek) repels dust and prevents dermal absorption.
Visualizing PPE Decision Logic

The following decision tree dictates the required PPE based on operational scale and physical state.

PPE_Decision_Logic Start START: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Slurry State->Liquid Qty_Solid Quantity > 10g? Solid->Qty_Solid Qty_Liquid Concentration > 1M? Liquid->Qty_Liquid Level1 LEVEL 1: Fume Hood + Double Nitrile + Safety Glasses Qty_Solid->Level1 No Level3 LEVEL 3: Glovebox or PAPR + Full Tyvek Suit Qty_Solid->Level3 Yes (Dust Risk) Qty_Liquid->Level1 No Level2 LEVEL 2: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Qty_Liquid->Level2 Yes (Splash Risk)

Caption: Risk-based PPE selection logic. Note that solid handling requires higher respiratory protection due to dust inhalation risks.

Operational Workflow Protocols

A. Weighing & Transfer (Critical Control Point)

The Problem: As a zwitterionic solid, this compound often exhibits high static charge, causing "flying powder" during weighing. The Protocol:

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat prior to transfer.

  • Technique: Do not pour from the stock bottle. Use a disposable anti-static spatula.

  • Secondary Containment: Place the balance inside a secondary tray to catch micro-spills.

B. Reaction Setup
  • Solvent Choice: The compound has poor solubility in water and non-polar solvents. It dissolves best in polar aprotic solvents (DMSO, DMF) or basic aqueous media. Warning: Dissolving in DMSO increases skin permeability, bypassing the glove barrier more easily.

  • Temperature: Avoid heating dry powder >150°C in open air; aniline derivatives can decompose to release toxic nitrogen oxides (NOx).

C. Decontamination & Cleaning

Water alone is ineffective due to the hydrophobic phenyl ring.

  • Primary Wipe: Use a tissue soaked in Methanol or Ethanol to solubilize the organic residue.

  • Secondary Wash: Follow with a 1% Sodium Bicarbonate solution to neutralize any residual acid.

  • Final Rinse: Water and soap.[2]

  • Verification: Under UV light (254 nm), many aminophenyl compounds fluoresce. Use a UV lamp to verify the benchtop is clean.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do NOT sweep (creates dust). Cover with a damp paper towel (soaked in ethanol/water) to wet the powder, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

Waste Disposal[2][3][4]
  • Classification: This material is a Hazardous Organic Waste .

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as the amine group can form unstable N-nitroso compounds or heat rapidly.[1]

  • Disposal Path: High-temperature incineration is the only approved method to ensure destruction of the aromatic ring system.

Safe Handling Loop Diagram

This diagram illustrates the closed-loop lifecycle of the chemical within the lab to prevent cross-contamination.

Safe_Handling_Loop Storage 1. Storage (Cool, Dry, Dark) Transfer 2. Transfer (Anti-static, Fume Hood) Storage->Transfer Double Glove Reaction 3. Reaction (Closed Vessel) Transfer->Reaction No Dust Reaction->Transfer Clean w/ MeOH Quench 4. Quench/Workup (Neutralize Acid) Reaction->Quench In Hood Waste 5. Waste (Segregated Incineration) Quench->Waste Label High Haz

Caption: The "Cradle-to-Grave" workflow. Note the specific cleaning feedback loop using Methanol to ensure no residue remains on equipment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

  • PubChem. Compound Summary: Apixaban Intermediates (Structure-Activity Relationships). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation and Sensitization. [Link]

  • ApiSyn Healthcare. Apixaban Intermediate Data and Handling Protocols. [Link]

Sources

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